2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-5-8(15)14-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWYZHHKNDZBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344998 | |
| Record name | 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161290-85-3 | |
| Record name | 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide, a halogenated acetamide derivative of interest in chemical and pharmaceutical research. Due to the limited availability of public data on this specific compound, this guide consolidates the available information and presents a representative synthesis protocol based on established methods for analogous compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel acetamide derivatives.
Chemical Identity and Properties
As of late 2025, a specific CAS (Chemical Abstracts Service) registry number for this compound has not been found in publicly accessible databases. However, the compound is cataloged in the PubChem database under the Compound Identification (CID) number 601031.[1] The absence of a CAS number suggests that the compound may be a novel substance, not yet widely commercialized or extensively documented.
The table below summarizes the computed physicochemical properties of this compound, sourced from its PubChem entry. These values are computationally derived and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C9H7ClF3NO2 | PubChem CID 601031[1] |
| Molecular Weight | 253.61 g/mol | PubChem CID 601031[1] |
| IUPAC Name | This compound | PubChem CID 601031[1] |
| Canonical SMILES | C1=CC(=C(C=C1)OC(F)(F)F)NC(=O)CCl | PubChem CID 601031[1] |
| InChI Key | BDEQZDALPMMKSP-UHFFFAOYSA-N | PubChem CID 601031[1] |
Experimental Protocols: Representative Synthesis
Reaction Scheme:
Materials:
-
4-(trifluoromethoxy)aniline
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Ethyl Acetate)
-
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine)
-
Deionized water
-
Brine solution (saturated aq. NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) and a tertiary amine base (1.1-1.2 equivalents) in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.05-1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at or below 5°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess amine, followed by deionized water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Safety Precautions: Chloroacetyl chloride is highly corrosive and lachrymatory. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Signaling Pathways and Biological Activity
As of the date of this guide, no specific studies detailing the signaling pathways or definitive biological activities of this compound have been identified in the public domain. The biological effects of this compound remain an area for future research.
Generally, N-substituted acetamides are a class of compounds with a broad spectrum of biological activities, and they are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The introduction of a trifluoromethoxy group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and lipophilicity.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the representative experimental protocol.
Caption: General synthesis and purification workflow.
Disclaimer: This document is intended for informational purposes for a scientific audience. The provided experimental protocol is a representative example and should be adapted and optimized by qualified personnel. All chemical syntheses should be conducted with appropriate safety precautions.
References
- 1. This compound | C9H7ClF3NO2 | CID 601031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsr.info [ijpsr.info]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is a halogenated aromatic amide with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a reactive chloroacetamide group and a trifluoromethoxy-substituted phenyl ring, makes it an interesting candidate for the development of targeted covalent inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug development based on the activities of structurally related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a crucial reference for experimental design and computational modeling.
| Property | Value |
| Molecular Weight | 253.61 g/mol |
| Molecular Formula | C₉H₇ClF₃NO₂ |
| CAS Number | 161290-85-3 |
| Melting Point | 135-136 °C |
| Boiling Point | 330.6 ± 42.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
| PubChem CID | 601031 |
Experimental Protocols
Synthesis of this compound
The synthesis of N-substituted 2-chloroacetamides is typically achieved through the acylation of a primary amine with chloroacetyl chloride. The following protocol describes a general method that can be adapted for the specific synthesis of this compound.
Materials:
-
4-(trifluoromethoxy)aniline
-
Chloroacetyl chloride
-
Triethylamine or Potassium Carbonate
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethoxy)aniline (1 equivalent) and a suitable base such as triethylamine (1.1 equivalents) or potassium carbonate (2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the exothermic nature of the acylation reaction.
-
Addition of Acylating Agent: While maintaining the temperature at 0 °C, add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Potential Applications in Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, the chloroacetamide moiety is a well-known reactive group in drug discovery, often utilized for the development of covalent inhibitors. These inhibitors form a permanent bond with their target protein, typically by reacting with a nucleophilic amino acid residue like cysteine. This can lead to enhanced potency and prolonged duration of action.
Based on the known activities of structurally similar compounds, potential therapeutic applications for this compound could be explored in the following areas:
-
Oncology: The chloroacetamide group can be incorporated into molecules designed to covalently target kinases or other enzymes implicated in cancer progression. For instance, related chloroacetamide-containing compounds have been investigated as inhibitors of c-KIT kinase, a key driver in some gastrointestinal stromal tumors.
-
Antimicrobial Agents: Several N-substituted chloroacetamides have demonstrated antibacterial and antifungal properties. The reactive nature of the chloroacetyl group can lead to the inactivation of essential microbial enzymes.
-
Modulation of Cell Death Pathways: Recent studies have shown that some cysteine-reactive chloro-N-acetamide ligands can induce a form of programmed cell death known as ferroptosis. This suggests a potential avenue for developing novel cancer therapies that exploit this mechanism.
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
An In-depth Technical Guide to the Physical Properties of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, compound characterization, and process optimization. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes logical and workflow diagrams for enhanced clarity.
Core Physical and Chemical Properties
This compound is a halogenated aromatic amide. Its physical characteristics are crucial for handling, formulation, and synthesis. The key identifying and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C9H7ClF3NO |
| Melting Point | 135-136°C[1] |
| Boiling Point | 330.6 ± 42.0 °C at 760 mmHg[1] |
| Density | 1.5 ± 0.1 g/cm³[1] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[2][3]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a melting point apparatus, such as a Thiele tube containing mineral oil or an automated metal block heater.
-
Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the anticipated melting point is approached.[4]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range constitutes the melting point of the sample.[4][5] For accurate results, the determination should be repeated at least twice.
Boiling Point Determination
For high-melting solids such as this compound, the boiling point is determined under specific conditions, often at reduced pressure to prevent decomposition. The reported boiling point is typically extrapolated to standard atmospheric pressure (760 mmHg).
Methodology: Capillary Method (Siwoloboff's Method)
-
Sample Preparation: A small amount of the liquid compound (if melted) is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[6][7]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube with high-boiling point oil).[8]
-
Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary.[8] The heating is then discontinued, and the bath is allowed to cool slowly.
-
Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9] This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[6]
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for purification (e.g., recrystallization), extraction, and formulation.
Methodology: Qualitative Solubility Testing
-
Sample and Solvent Preparation: A small, measured amount of the solid compound (e.g., 0.1 g) is placed in a test tube.[10] A measured volume of the chosen solvent (e.g., 3 ml) is added in portions.[10]
-
Mixing: The mixture is agitated vigorously after each addition of solvent to facilitate dissolution.[11]
-
Observation: The compound is classified as soluble if it dissolves completely. If it does not dissolve, it is deemed insoluble in that solvent under the tested conditions.[12]
-
Systematic Testing: A systematic approach is often employed, starting with common laboratory solvents of varying polarity. A typical sequence includes water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO3, 5% aqueous HCl, and cold concentrated H2SO4.[10][11] The solubility in acidic or basic solutions provides information about the functional groups present in the molecule.
Diagrams
Synthesis Pathway
The synthesis of N-substituted-2-chloroacetamides is commonly achieved through the acylation of a primary or secondary amine with chloroacetyl chloride. For the target compound, this involves the reaction of 4-(trifluoromethoxy)aniline with chloroacetyl chloride, often in the presence of a base to neutralize the HCl byproduct.
Caption: General synthesis of this compound.
Experimental Workflow: Melting Point Determination
The following diagram illustrates a typical workflow for determining the melting point of a solid organic compound using the capillary method.
Caption: Workflow for melting point determination.
References
- 1. CAS#:161290-85-3 | this compound | Chemsrc [chemsrc.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. byjus.com [byjus.com]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
An In-depth Technical Guide to 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive chloroacetamide group and a trifluoromethoxy-substituted phenyl ring, makes it a versatile synthetic intermediate for the preparation of more complex molecules and potential bioactive compounds. The trifluoromethoxy group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound, tailored for professionals in the field of chemical and pharmaceutical research.
Chemical Structure and Properties
This compound possesses a central acetamide linkage between a chloroacetyl group and a 4-(trifluoromethoxy)aniline moiety.
Physicochemical and Computed Data
A summary of the key physical, chemical, and computed properties for this compound is presented below. Experimental data for this specific molecule is limited, and thus, some properties are based on computational models.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₃NO₂ | PubChem[1] |
| Molecular Weight | 253.61 g/mol | PubChem[1] |
| CAS Number | 161290-85-3 | ChemSrc[2] |
| Melting Point | 135-136 °C | ChemSrc[2] |
| Boiling Point | 330.6 ± 42.0 °C at 760 mmHg (Predicted) | ChemSrc[2] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | ChemSrc[2] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)OC(F)(F)F | PubChem[1] |
| InChI Key | YQGVPJJVAPZJTE-UHFFFAOYSA-N | PubChem[1] |
Note: Some physical properties are predicted and should be confirmed through experimental validation.
Synthesis
The primary synthetic route to this compound involves the acylation of 4-(trifluoromethoxy)aniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.
General Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, adapted from standard procedures for the synthesis of N-aryl-2-chloroacetamides.
Materials:
-
4-(trifluoromethoxy)aniline
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Toluene)
-
Tertiary amine base (e.g., Triethylamine or N,N-Diisopropylethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethoxy)aniline (1.0 equivalent) and a tertiary amine base (1.1-1.2 equivalents) in an anhydrous solvent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.05-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to yield this compound as a solid.
Spectroscopic Characterization
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | - A singlet for the two protons of the chloroacetyl group (Cl-CH₂ -C=O).- Aromatic protons of the trifluoromethoxy-substituted phenyl ring, likely appearing as a set of doublets.- A broad singlet for the amide proton (NH ). |
| ¹³C NMR | - A signal for the carbonyl carbon (C=O).- A signal for the carbon of the chloroacetyl group (C H₂Cl).- Signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to C-F coupling.- A signal for the trifluoromethoxy carbon (C F₃). |
| IR Spectroscopy | - A strong absorption band for the amide C=O stretching vibration.- A sharp absorption band for the N-H stretching vibration.- Absorption bands corresponding to C-Cl, C-F, and C-O stretching vibrations.- Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).- Characteristic fragmentation patterns, such as the loss of the chloroacetyl group. |
Biological Activity and Signaling Pathways
As of the current literature survey, there is no specific information available regarding the biological activity or the mechanism of action of this compound. However, the chloroacetamide moiety is a known reactive electrophile that can covalently modify biological nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for the biological activity of many related compounds, which have been investigated as enzyme inhibitors and for other therapeutic purposes. Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound.
Visualizations
Chemical Structure of this compound
Caption: 2D Chemical Structure of this compound.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides the foundational chemical information, including its structure, known properties, and a general synthetic approach. The lack of extensive experimental and biological data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications. Researchers are encouraged to use the provided information as a starting point for their studies and to contribute to the growing body of knowledge on fluorinated organic compounds.
References
An In-depth Technical Guide to the Solubility of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. This includes a detailed experimental protocol and a logical workflow to guide researchers in generating reliable and reproducible solubility data, which is crucial for applications in drug development, chemical synthesis, and formulation.
Introduction to this compound
This compound is an organic compound featuring a chloroacetamide group attached to a trifluoromethoxy-substituted phenyl ring. Its chemical structure, with both hydrophobic (trifluoromethoxy-phenyl) and polar (acetamide) moieties, suggests a varied solubility profile in different organic solvents. The presence of the trifluoromethoxy group can significantly influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.
Understanding the solubility of this compound is a critical first step in its practical application. Solubility data informs decisions on solvent selection for synthesis and purification, the design of formulations for drug delivery, and the development of analytical methods.
Predicted Solubility and General Observations
While specific experimental data is scarce, the molecular structure of this compound allows for some general predictions regarding its solubility. The trifluoromethoxy group and the phenyl ring contribute to the molecule's lipophilicity, suggesting good solubility in non-polar and moderately polar organic solvents. The acetamide group, capable of hydrogen bonding, may provide some solubility in more polar, protic solvents.
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in solvents such as acetone, ethyl acetate, and dichloromethane, and moderate to low solubility in highly polar solvents like methanol and ethanol. Its solubility in non-polar hydrocarbon solvents such as hexane is expected to be limited.
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound in Organic Solvents at Ambient Temperature (25 °C)
| Organic Solvent | Chemical Formula | Polarity Index | Solubility (g/L) | Solubility (mol/L) | Observations |
| Acetone | C₃H₆O | 5.1 | Data to be determined | Data to be determined | |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data to be determined | Data to be determined | |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data to be determined | Data to be determined | |
| Methanol | CH₄O | 5.1 | Data to be determined | Data to be determined | |
| Ethanol | C₂H₆O | 4.3 | Data to be determined | Data to be determined | |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data to be determined | Data to be determined | |
| Toluene | C₇H₈ | 2.4 | Data to be determined | Data to be determined | |
| n-Hexane | C₆H₁₄ | 0.1 | Data to be determined | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data to be determined | Data to be determined | |
| Acetonitrile | C₂H₃N | 5.8 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
To obtain reliable and consistent solubility data, a standardized experimental protocol is essential. The following section details a widely accepted method for determining the solubility of a solid compound in an organic solvent.
Materials and Equipment
-
Compound: this compound (high purity)
-
Solvents: A range of high-purity organic solvents (as listed in Table 1)
-
Apparatus:
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated. Gentle agitation should be maintained throughout this period.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
For finely dispersed solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated analytical method, such as HPLC-UV, to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same conditions.
-
Determine the concentration of the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be controlled during experimental determination:
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature.
-
Solvent Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
The relationship between these key factors is illustrated in the following diagram.
Caption: Key factors influencing solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to generate this critical information. By following the detailed experimental protocol and considering the factors that influence solubility, scientists and drug development professionals can obtain accurate and reliable data. This will enable informed decisions in process development, formulation science, and further research into the applications of this compound. The provided templates and workflows are intended to standardize the data generation process, ultimately contributing to a more comprehensive understanding of the physicochemical properties of this compound.
Navigating the Safety Profile of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS No. 161290-85-3). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide supplements direct information with data from structurally similar compounds to offer a thorough understanding of its potential hazards. The information presented is intended to support risk assessment and the implementation of appropriate safety protocols in a laboratory or drug development setting.
Compound Identification and Physical Properties
This compound is a halogenated acetamide derivative. While a comprehensive, experimentally verified set of physical and chemical properties for this specific compound is not publicly available, some data has been reported.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₃NO₂ | [1] |
| Molecular Weight | 253.61 g/mol | Calculated |
| Melting Point | 135-136 °C | [1] |
| Boiling Point | 330.6 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
Hazard Identification and Classification
To provide a more comprehensive hazard profile, data from the closely related compound N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide (CAS 247170-19-0) is presented below. It is crucial to handle this compound with the assumption that it may exhibit similar hazards.
Analog Compound: N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
| Hazard Class | GHS Category |
| Acute Toxicity, Oral | Category 4 |
| Eye Irritation | Category 2 |
| Skin Irritation | Not Classified |
| Skin Sensitization | Not Classified |
Source: Sigma-Aldrich SDS for N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
GHS Pictograms (Inferred):
Based on the analog data, the following pictograms are likely applicable:
| Pictogram | Hazard |
| GHS07: Exclamation Mark - Harmful if swallowed - Causes serious eye irritation |
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Precautionary Statements (Informed by Analogs and General Chloroacetamide Safety):
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P501: Dispose of contents/container in accordance with local regulations.[5]
Experimental Protocols (Inferred)
Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standard OECD guidelines for the testing of chemicals are typically followed. The inferred hazard classifications are likely based on the following types of studies:
-
Acute Oral Toxicity (OECD 423): This method involves the administration of the substance to a group of fasted animals at one of a series of fixed dose levels. Observations of effects and mortality are made over a defined period.
-
Acute Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals, and the site is covered with a porous gauze dressing. Animals are observed for signs of toxicity and mortality.
-
Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance in the form of a vapor, aerosol, or dust in an inhalation chamber for a specified duration.
-
Skin Irritation/Corrosion (OECD 404): A small amount of the substance is applied to a shaved patch of skin on a test animal. The site is observed for signs of erythema (redness) and edema (swelling).
-
Eye Irritation/Corrosion (OECD 405): A small amount of the substance is instilled into the eye of a test animal. The eye is observed for signs of irritation, such as redness, swelling, and corneal opacity.
Signaling Pathways and Workflows
The following diagrams illustrate key logical relationships and workflows relevant to the safe handling and emergency response for halogenated acetamides.
Handling and Storage
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
-
Avoid contact with skin and eyes.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[4]
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
Toxicological Information (Analog Data)
Detailed toxicological data for this compound is not available. The following data for the analog 2-Chloroacetamide (CAS 79-07-2) provides an indication of the potential toxicity profile.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 138 mg/kg |
| LD50 | Mouse | Oral | 150 mg/kg |
| LD50 | Rabbit | Dermal | >2000 mg/kg |
Source: Safety Data Sheet for 2-Chloroacetamide
These values suggest that chloroacetamide compounds can be toxic if ingested.
Conclusion
While a complete safety data sheet for this compound is not currently available, the existing information from suppliers and data from structurally related compounds indicate that it should be handled with care. The primary hazards are likely to be acute oral toxicity and eye irritation. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and handling within a controlled environment such as a chemical fume hood. In the event of exposure, the first aid measures outlined in this guide should be followed immediately, and medical attention should be sought. As with any chemical with an incomplete toxicological profile, it is prudent to treat it as potentially hazardous and to minimize exposure.
References
An In-depth Technical Guide on 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide, a halogenated aromatic amide of interest in medicinal chemistry and materials science. Due to the limited publicly available data exclusively on this compound, this document compiles information based on established chemical principles and data from closely related analogs. The guide covers its presumed synthesis, physicochemical properties, and potential biological significance by drawing parallels with similar N-aryl-2-chloroacetamide derivatives. Detailed experimental protocols for analogous compounds are provided to guide synthetic efforts.
Introduction
This compound belongs to the class of N-aryl-2-chloroacetamides, a group of compounds recognized for their versatile chemical reactivity and diverse biological activities. The presence of a chloroacetyl group makes them valuable intermediates for synthesizing a variety of heterocyclic compounds. Furthermore, the trifluoromethoxy substituent on the phenyl ring is known to enhance metabolic stability and lipophilicity, properties that are often desirable in drug candidates. While specific research on the title compound is scarce, the broader family of N-aryl-2-chloroacetamides has been investigated for applications ranging from antimicrobial and antifungal to anticancer agents.[1][2]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 161290-85-3 | Oakwood Chemical[3] |
| Molecular Formula | C₉H₇ClF₃NO₂ | Oakwood Chemical[3] |
| Molecular Weight | 253.61 g/mol | Oakwood Chemical[3] |
| IUPAC Name | This compound | --- |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water. | Inferred from analogs |
Synthesis
The discovery and historical synthesis of this compound are not well-documented in peer-reviewed literature. However, the synthesis of N-aryl-2-chloroacetamides is a standard chemical transformation. The most probable synthetic route involves the acylation of 4-(trifluoromethoxy)aniline with chloroacetyl chloride.[1][2][4][5]
General Synthesis Workflow
The reaction typically proceeds by nucleophilic acyl substitution, where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is often added to neutralize the hydrochloric acid byproduct.
Detailed Experimental Protocol (Analogous Compound)
While a specific protocol for the title compound is not available, the following detailed procedure for the synthesis of a structurally related compound, 2-(3-Fluoro-4-nitrophenoxy)-N-(4-(trifluoromethoxy)phenyl)acetamide, provides a valuable reference. This protocol can be adapted for the synthesis of this compound by replacing 2-(3-fluoro-4-nitrophenoxy)acetyl chloride with chloroacetyl chloride.
Synthesis of 2-(3-Fluoro-4-nitrophenoxy)-N-(4-(trifluoromethoxy)phenyl)acetamide
A solution of 2-(3-fluoro-4-nitrophenoxy)acetyl chloride (1.2 mmol) in anhydrous dichloromethane (10 mL) is added dropwise to a stirred solution of 4-(trifluoromethoxy)aniline (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (20 mL) at 0 °C. The reaction mixture is then stirred at room temperature for 2-3 hours. After completion of the reaction (monitored by TLC), the mixture is washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Biological and Chemical Activity
There is no specific information in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the broader class of N-aryl-2-chloroacetamides has been shown to exhibit a wide range of biological activities.
Derivatives of N-aryl-2-chloroacetamide have been investigated for their potential as:
-
Antimicrobial agents: Several studies have demonstrated the antibacterial and antifungal properties of these compounds.[1]
-
Anticancer agents: Certain derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
-
Herbicides: The chloroacetamide structure is a known scaffold in the development of herbicides.
The trifluoromethyl group, which is structurally similar to the trifluoromethoxy group, is often incorporated into drug candidates to improve their metabolic stability and binding affinity.[6] It is plausible that this compound could serve as a valuable intermediate in the synthesis of novel bioactive molecules.
The primary mode of chemical reactivity for this compound is expected to be nucleophilic substitution at the carbon atom bearing the chlorine. This makes it a versatile building block for the synthesis of more complex molecules, including various heterocyclic systems.[2]
General Reactivity Workflow
Conclusion
This compound is a chemical compound with potential applications as a synthetic intermediate in drug discovery and materials science. While direct experimental data on its discovery, history, and biological activity are lacking in the public domain, its synthesis can be reliably predicted based on well-established reactions of analogous compounds. The presence of the trifluoromethoxy group suggests that derivatives of this compound may possess favorable pharmacokinetic properties. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its potential applications. This guide serves as a foundational resource for researchers interested in exploring the synthesis and utility of this compound.
References
Methodological & Application
Synthesis of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. The presence of the reactive chloroacetamide moiety allows for its use as a covalent modifier of biological targets, while the 4-(trifluoromethoxy)phenyl group imparts desirable physicochemical properties such as increased metabolic stability and lipophilicity. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound.
Reaction Scheme:
The synthesis proceeds via a nucleophilic acyl substitution, where the amino group of 4-(trifluoromethoxy)aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is used to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis.
Quantitative Data Summary:
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and purity of reagents. The analytical data are predicted based on closely related structures and common spectroscopic principles.
| Parameter | Value |
| Molecular Formula | C₉H₇ClF₃NO₂ |
| Molecular Weight | 253.61 g/mol |
| Typical Yield | 75-95% |
| Appearance | White to off-white solid |
| Melting Point | Not reported (expected >100 °C) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (br s, 1H, NH), ~7.5 (d, J = 8.8 Hz, 2H, Ar-H), ~7.2 (d, J = 8.8 Hz, 2H, Ar-H), ~4.2 (s, 2H, CH₂Cl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~164 (C=O), ~145 (C-O), ~136 (C-N), ~122 (Ar-CH), ~121 (Ar-CH), ~120.5 (q, J ≈ 257 Hz, CF₃), ~43 (CH₂Cl) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -58 (s, 3F, OCF₃) |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₉H₈ClF₃NO₂⁺: 254.02; found: 254.02 |
Experimental Protocol:
This protocol describes the synthesis of this compound from 4-(trifluoromethoxy)aniline and chloroacetyl chloride.
Materials:
-
4-(trifluoromethoxy)aniline
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) in anhydrous toluene or THF (approximately 0.2 M concentration).
-
Addition of Base: Add triethylamine (1.1 eq.) or DBU (1.2 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 eq.) dropwise to the cooled reaction mixture via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:EtOAc).
-
Work-up:
-
Upon completion of the reaction, quench the mixture by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield the pure this compound as a white to off-white solid.[1]
-
Visualized Experimental Workflow:
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Experimental workflow for the synthesis.
Logical Relationship of Reagents and Steps:
The following diagram outlines the logical flow and relationship between the key reagents and actions in the synthesis.
Caption: Logical flow of the synthesis protocol.
References
Application Notes and Protocols: Synthesis of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acylation with chloroacetyl chloride is a fundamental and versatile reaction in organic synthesis, crucial for creating amide bonds. The resulting N-aryl-2-chloroacetamides are valuable intermediates, particularly in the pharmaceutical and agrochemical industries.[1][2] The α-chloro group serves as a reactive handle for subsequent nucleophilic substitutions, allowing for the construction of more complex molecular architectures.[3]
This document provides detailed protocols for the synthesis of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide, a fluorinated arylacetamide, from 4-(trifluoromethoxy)aniline and chloroacetyl chloride. Fluorinated organic molecules are of significant interest in drug development due to their unique physicochemical properties, such as increased metabolic stability and lipophilicity. Two distinct methodologies are presented: a conventional approach using an organic solvent and a base, and an environmentally friendly "green" approach using an aqueous medium.[3][4]
Reaction Scheme
The synthesis involves the N-acylation of the primary amine, 4-(trifluoromethoxy)aniline, with the highly reactive acyl chloride, chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.
Caption: General reaction for the synthesis of the target compound.
Data Presentation: Comparative Reaction Conditions
The N-acylation of anilines with chloroacetyl chloride can be performed under various conditions. The choice of base and solvent can influence reaction time, yield, and ease of purification. The following table summarizes conditions reported for the synthesis of analogous N-aryl-2-chloroacetamides.
| Entry | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Sodium Acetate | Glacial Acetic Acid | RT | 1 | 79 | [5] |
| 2 | Aryl Amine | Triethylamine (TEA) | Benzene | Reflux | 2 | - | [6] |
| 3 | Aniline | DBU | THF | 0 to RT | 3 | 75-95 | [7] |
| 4 | 4-Methoxyaniline | - | Phosphate Buffer (pH 7.4) | RT | 0.25 | 95 | [3] |
| 5 | Aniline | - | Water | RT | 0.33 | 92 | [4][8] |
Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; THF = Tetrahydrofuran; RT = Room Temperature.
Experimental Protocols
Safety Precaution: Chloroacetyl chloride is corrosive, a lachrymator, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
Protocol 1: Synthesis in Organic Solvent with Base
This protocol is a conventional and robust method for N-acylation, adapted from procedures for similar anilines.[5][7]
Materials:
-
4-(trifluoromethoxy)aniline (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(trifluoromethoxy)aniline (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Addition of Base: Add the base (e.g., TEA, 1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) to yield pure this compound.[10]
-
Protocol 2: Green Synthesis in Aqueous Medium
This protocol offers an environmentally friendly alternative by eliminating the need for organic solvents.[3][4]
Materials:
-
4-(trifluoromethoxy)aniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Phosphate buffer (0.1 M, pH 7.4) or Water
-
Cold deionized water
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stir bar and stirrer
-
Buchner funnel and flask for vacuum filtration
Procedure:
-
Dissolution: In a beaker, suspend 4-(trifluoromethoxy)aniline (1.0 eq) in water or phosphate buffer (pH 7.4).
-
Stirring: Stir the suspension vigorously at room temperature.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 eq) dropwise to the stirring suspension. A precipitate will begin to form.
-
Reaction: Continue to stir the mixture vigorously at room temperature for 20-30 minutes.
-
Isolation:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with several portions of cold water to remove any unreacted starting materials and salts.[9]
-
-
Drying: Dry the collected solid product, for instance, in a vacuum oven, to obtain the final product. Further purification by recrystallization may be performed if necessary.
Workflow and Logical Relationships
The following diagrams illustrate the chemical synthesis logic and the general laboratory workflow.
Caption: Logical relationships in the chemical synthesis process.
Caption: General experimental workflow for the synthesis.
References
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ijpsr.info [ijpsr.info]
Application Notes and Protocols for the Characterization of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analytical characterization of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide, a key intermediate in pharmaceutical synthesis. The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of pharmaceutical compounds. This protocol outlines a reverse-phase HPLC method for the analysis of this compound.
Experimental Protocol
-
System Preparation:
-
The HPLC system should consist of a pump, autosampler, column oven, and a UV detector.
-
Prepare the mobile phase by mixing acetonitrile and water (with 0.1% formic acid) in the desired ratio. For a gradient elution, prepare separate solutions of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Degas the mobile phase using an inline degasser or by sonication.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Inject a defined volume of the sample (e.g., 10 µL) onto the column.
-
Run the analysis using the specified chromatographic conditions.
-
Monitor the elution profile at a suitable wavelength, typically determined by the UV absorbance maximum of the analyte.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity of the sample based on the peak area percentage.
-
Data Presentation
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~15-20 minutes |
Note: The retention time is an estimated value and may vary depending on the specific HPLC system and column used.
Experimental Workflow
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying impurities in drug substances.
Experimental Protocol
-
System Preparation:
-
Ensure the GC-MS system, including the injector, column, and mass spectrometer, is clean and leak-free.
-
Install an appropriate capillary column, such as a DB-5ms or equivalent.
-
Set the oven temperature program, injector temperature, and transfer line temperature.
-
Tune the mass spectrometer according to the manufacturer's recommendations.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample into the GC.
-
The sample is vaporized and separated on the column based on its boiling point and polarity.
-
The separated components enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of the peak and compare it with a reference library or theoretical fragmentation pattern to confirm the identity.
-
Identify and quantify any impurities present in the sample.
-
Data Presentation
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Expected Molecular Ion (M+) | m/z 253 |
Experimental Workflow
Caption: GC-MS analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean NMR tube.
-
-
NMR Analysis:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Data Presentation
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | br s | 1H | NH |
| ~7.6 | d | 2H | Ar-H |
| ~7.2 | d | 2H | Ar-H |
| ~4.2 | s | 2H | CH₂Cl |
¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O |
| ~146 | C-O |
| ~136 | C-N |
| ~122 | Ar-CH |
| ~121 | Ar-CH |
| ~120 (q) | CF₃ |
| ~43 | CH₂Cl |
Note: The chemical shifts are estimated based on the structure and data from similar compounds and may vary.[1][2]
Logical Relationship of NMR Data
Caption: NMR data interpretation logic.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
FTIR Analysis:
-
Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (amide) |
| ~1700 | Strong | C=O stretch (amide I) |
| ~1540 | Medium | N-H bend (amide II) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1160 | Strong | C-F stretch (CF₃) |
| ~750 | Strong | C-Cl stretch |
Note: The absorption frequencies are estimated based on typical values for these functional groups.[1][2]
Experimental Workflow
Caption: FTIR analysis workflow.
References
Application Notes and Protocols: 1H NMR Spectrum of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is summarized in the table below. These predictions are derived from the known chemical shifts and coupling constants of similar structures, such as 2-chloro-N-(4-hydroxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide. The trifluoromethoxy group at the para-position of the phenyl ring is expected to exert a moderate electron-withdrawing effect, influencing the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~10.4 | Singlet | 1H | Amide N-H |
| 2 | ~7.7 | Doublet | 2H | Aromatic C-H (ortho to NH) |
| 3 | ~7.3 | Doublet | 2H | Aromatic C-H (ortho to OCF₃) |
| 4 | ~4.3 | Singlet | 2H | Methylene C-H₂ |
Note: The spectrum is predicted for a standard deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Actual experimental values may vary.
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines the standardized procedure for the preparation and analysis of small organic molecules like this compound by ¹H NMR spectroscopy.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent may depend on the sample's solubility and the desired resolution of the spectrum.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (0 ppm).
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: Typically a 30° or 90° pulse.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: 1-5 seconds, depending on the relaxation times of the protons.
-
Number of Scans: 8 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) to elucidate the molecular structure.
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of N-substituted chloroacetamides, a class of compounds to which this compound belongs. This workflow is relevant for drug discovery and development professionals interested in exploring the potential therapeutic applications of such molecules.
Caption: A logical workflow for the synthesis and biological evaluation of novel compounds.
Application Note: Mass Spectrometry of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
Abstract
This application note details the analytical methodology for the characterization of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide using mass spectrometry. The protocol outlines sample preparation, instrumentation parameters for both electrospray ionization (ESI) and electron ionization (EI), and an analysis of the expected fragmentation patterns. This document is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for the identification and quantification of this compound.
Introduction
This compound is a halogenated and trifluoromethoxylated acetamide derivative. The presence of chlorine, a trifluoromethoxy group, and an acetamide moiety imparts specific chemical properties that are relevant in pharmaceutical and agrochemical research. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This note provides a comprehensive guide to its mass spectrometric analysis. Due to the electronegative groups, this compound is expected to exhibit characteristic fragmentation patterns under different ionization conditions.
Chemical Structure
Compound Name: this compound Molecular Formula: C₉H₇ClF₃NO₂ Molecular Weight: 253.61 g/mol
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution with the mobile phase to be used for LC-MS analysis or an appropriate volatile solvent for direct infusion or GC-MS analysis. Typical concentrations for working solutions range from 1 µg/mL to 100 ng/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) with an electrospray ionization (ESI) source.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr (Nitrogen).
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Data Presentation
Predicted Mass Spectral Data
The following tables summarize the predicted quantitative data for the mass spectrometric analysis of this compound.
Table 1: Predicted m/z Values for Major Ions in ESI-MS.
| Ion Species | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| [M+H]⁺ | 254.0193 | - |
| [M-H]⁻ | - | 252.0042 |
| [M+Na]⁺ | 276.0012 | - |
| [M+Cl]⁻ | - | 287.9813 |
Table 2: Predicted Major Fragment Ions in MS/MS (from [M+H]⁺).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |
| 254.0 | 212.0 | Loss of CH₂=C=O (ketene) |
| 254.0 | 176.0 | Loss of COCH₂Cl |
| 176.0 | 148.0 | Loss of CO |
Table 3: Predicted Major Fragment Ions in EI-MS.
| Fragment Ion (m/z) | Relative Intensity | Proposed Fragment Structure/Loss |
| 253/255 | Moderate | Molecular Ion [M]⁺ |
| 176 | High | [C₇H₅F₃NO]⁺ |
| 148 | Moderate | [C₇H₅F₃N]⁺ |
| 77 | Low | [C₆H₅]⁺ |
| 69 | Very High | [CF₃]⁺ |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometric analysis.
Predicted Fragmentation Pathway (EI-MS)
Caption: Predicted EI fragmentation of the target compound.
Discussion
The mass spectrometric behavior of this compound is influenced by its functional groups. In ESI positive mode, protonation is expected on the amide nitrogen or oxygen. In negative mode, deprotonation of the amide nitrogen is likely.
Under EI conditions, the molecular ion peak should be observable, showing the characteristic isotopic pattern of a chlorine-containing compound (M:M+2 ratio of approximately 3:1). The fragmentation is likely to be dominated by cleavage of the amide bond. The most stable fragment is often the one containing the trifluoromethyl group, leading to a prominent ion at m/z 69 ([CF₃]⁺). Another significant fragmentation pathway involves the loss of the chloroacetyl group to form the ion at m/z 176. Subsequent loss of carbon monoxide can lead to the ion at m/z 148.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the mass spectrometric analysis of this compound. The detailed methodologies for both LC-MS and GC-MS allow for flexibility depending on the analytical requirements. The predicted fragmentation patterns offer a guide for structural confirmation and the development of quantitative assays. Researchers can adapt these methods to suit their specific instrumentation and analytical goals.
Application Notes and Protocols: Infrared (IR) Spectroscopy of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the infrared (IR) spectroscopic analysis of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide. This document includes predicted characteristic IR absorption peaks, a detailed experimental protocol for sample analysis, and a workflow for the structural characterization of this compound.
Introduction
This compound is an organic compound of interest in medicinal chemistry and drug development. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds. It provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. This document outlines the expected IR spectral characteristics and provides a standardized protocol for obtaining a high-quality IR spectrum of this compound.
Predicted Infrared Spectral Data
The following table summarizes the predicted characteristic infrared absorption peaks for this compound based on its functional groups and data from analogous N-aryl-2-chloroacetamides.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Amide N-H | Stretch | 3200 - 3400 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2950 | Medium-Weak |
| Amide C=O (Amide I) | Stretch | 1650 - 1690 | Strong |
| Amide N-H Bend (Amide II) | Bend | 1530 - 1570 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-O (trifluoromethoxy) | Stretch | 1200 - 1300 | Strong |
| C-F (trifluoromethoxy) | Stretch | 1100 - 1200 | Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
| C-Cl | Stretch | 600 - 800 | Medium-Strong |
Experimental Protocols
A standard protocol for obtaining the Fourier Transform Infrared (FTIR) spectrum of a solid sample such as this compound is provided below. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound sample (solid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their initialization sequence.
-
Perform a background scan to account for atmospheric and instrumental contributions.
-
-
Sample Preparation and Loading:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
-
Spectrum Acquisition:
-
Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Initiate the sample scan. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline corrected if necessary.
-
Identify and label the characteristic absorption peaks.
-
Compare the obtained spectrum with a reference spectrum if available, or with the predicted peak positions for structural verification.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe to remove any sample residue.
-
Visualizations
The following diagrams illustrate key workflows related to the analysis of this compound.
Application Notes and Protocols for the Purification of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide by Recrystallization
Introduction
This document provides detailed application notes and a comprehensive protocol for the purification of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. The primary method of purification discussed is recrystallization, a robust and scalable technique for removing impurities typically encountered during its synthesis. These notes are intended for researchers, scientists, and drug development professionals involved in the synthesis and purification of this and structurally related molecules.
The purity of this compound is critical for the successful downstream synthesis of active pharmaceutical ingredients (APIs). Common impurities that may arise during its synthesis from 4-(trifluoromethoxy)aniline and chloroacetyl chloride include unreacted starting materials and potential byproducts. Recrystallization offers an effective method to significantly reduce these impurities, yielding a product with high purity suitable for further synthetic steps.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₇ClF₃NO₂ |
| Molecular Weight | 269.61 g/mol |
| Melting Point | 135-136 °C |
| Appearance | White to off-white crystalline solid |
Solvent Selection for Recrystallization
The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for the crystallization process upon cooling. Based on the polarity of the target molecule and experimental data for structurally similar compounds, several solvents have been evaluated.
The following table summarizes the estimated solubility of this compound in various common laboratory solvents at different temperatures. These values are estimations based on the solubility of related chloroacetanilide derivatives and should be confirmed experimentally for precise process optimization.
| Solvent | Solubility at 20°C ( g/100 mL) (Estimated) | Solubility at Boiling Point ( g/100 mL) (Estimated) | Suitability |
| Ethanol | ~1.5 | ~20 | Excellent |
| Isopropanol | ~1.2 | ~18 | Good |
| Ethyl Acetate | ~2.0 | ~25 | Good |
| Toluene | ~0.5 | ~10 | Fair |
| Water | <0.1 | <0.5 | Poor (suitable as an anti-solvent) |
Based on this data, ethanol is recommended as the primary solvent for the recrystallization of this compound due to its favorable solubility profile and relatively low toxicity. Isopropanol and ethyl acetate are also viable alternatives. A mixed solvent system, such as ethanol/water, can also be employed to optimize yield and crystal morphology.
Experimental Protocols
General Recrystallization Protocol (Single Solvent - Ethanol)
This protocol outlines the standard procedure for the recrystallization of this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol, just enough to slurry the solid.
-
Heating: Gently heat the mixture to boiling while stirring. Gradually add more hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize the recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Purity and Yield Data (Illustrative)
The following table presents illustrative data on the purity and yield of this compound before and after recrystallization with ethanol.
| Sample | Purity (by HPLC) | Yield (%) | Melting Point (°C) |
| Crude Product | 92.5% | - | 132-135 |
| After Recrystallization | >99.5% | 85-95% | 135-136 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Experimental workflow for the recrystallization of this compound.
Impurity Removal Logic
This diagram illustrates the logical relationship between the purification process and the removal of common impurities.
Application Notes and Protocols: 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols for 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide , a versatile scaffold in medicinal chemistry. This document is intended to guide researchers in exploring its therapeutic potential.
Introduction
This compound belongs to the class of N-substituted 2-chloroacetamides, a group of compounds recognized for their diverse biological activities. The presence of the reactive chloroacetamide moiety makes this compound a potential candidate for covalent inhibition of therapeutic targets, while the trifluoromethoxy-substituted phenyl ring can influence its pharmacokinetic and pharmacodynamic properties. N-substituted 2-chloroacetamides have been investigated for their antimicrobial, and anticancer properties. Their mechanism of action is often attributed to their ability to act as electrophiles, forming covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes.
Synthesis
The synthesis of this compound can be achieved through a straightforward acylation reaction. The general protocol involves the reaction of 4-(trifluoromethoxy)aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(trifluoromethoxy)aniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base like potassium carbonate)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography (if necessary for purification)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq), dissolved in a small amount of dry dichloromethane, to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, wash the reaction mixture with deionized water (2 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.
General workflow for the synthesis of this compound.
Potential Biological Activities and Applications
While specific biological data for this compound is limited in publicly available literature, the activities of closely related analogs suggest several potential applications in medicinal chemistry.
Antimicrobial Activity
N-substituted 2-chloroacetamides have demonstrated activity against a range of microbial pathogens. A study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which includes a compound with the same N-[4-(trifluoromethoxy)phenyl]acetamide moiety, has shown promising antitubercular activity[1].
Table 1: Antitubercular Activity of a Close Analog
| Compound | Target Organism | MIC (µg/mL)[1] |
| 2-(3-Fluoro-4-nitrophenoxy)-N-(4-(trifluoromethoxy)phenyl)acetamide (Analog) | Mycobacterium tuberculosis H37Rv | 16 |
Anticancer Activity
The chloroacetamide functional group is a known "warhead" for covalent inhibitors that target nucleophilic amino acid residues, such as cysteine, in enzyme active sites. This mechanism is relevant for the development of anticancer agents that target specific kinases or other enzymes involved in cancer signaling pathways.
One such pathway is the Hippo signaling pathway, where the interaction between the TEAD transcription factors and the YAP/TAZ co-activators is crucial for cell proliferation and survival. The chloroacetamide moiety has been successfully used to develop covalent inhibitors that bind to a cysteine residue in the palmitate-binding pocket of TEAD, thereby disrupting the TEAD-YAP interaction and inhibiting cancer cell growth.
Proposed mechanism of action via covalent inhibition of the TEAD-YAP interaction.
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of the compound against various bacterial strains.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth (e.g., Mueller-Hinton Broth)
-
This compound stock solution (e.g., in DMSO)
-
Positive control antibiotic
-
Negative control (broth and DMSO)
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate. The final concentrations may range, for example, from 256 µg/mL to 0.5 µg/mL.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (a known antibiotic) and a negative control (broth with DMSO but no compound) on each plate.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37 °C.
-
The next day, treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours in the CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and the presence of the reactive chloroacetamide moiety suggests potential for covalent inhibition of various biological targets. The trifluoromethoxy group can enhance metabolic stability and cell permeability. Further investigation into its antimicrobial, and particularly its anticancer activities, is warranted. The protocols provided herein offer a starting point for researchers to explore the medicinal chemistry applications of this compound and its derivatives.
References
Application Notes and Protocols: 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide as a Versatile Building Block for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide as a key building block in the synthesis of novel, biologically active compounds. The trifluoromethoxy moiety is a valuable functional group in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The reactive chloroacetamide group serves as a versatile handle for introducing this desirable phenylacetamide scaffold onto various molecular frameworks through nucleophilic substitution.
Overview of Synthetic Applications
This compound is an excellent electrophilic partner in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent amide carbonyl group activates the carbon-chlorine bond, facilitating its displacement by a wide range of nucleophiles. This reactivity allows for the construction of a diverse library of compounds with potential therapeutic applications.
Primary Reaction: Nucleophilic Substitution
The core application of this building block involves the SN2 reaction at the α-carbon of the acetamide group. This allows for the formation of new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, leading to the synthesis of various classes of compounds, including:
-
Thioether Derivatives: Reaction with thiols is a common and efficient transformation, yielding 2-(organothio)-N-[4-(trifluoromethoxy)phenyl]acetamides. These derivatives are of interest as potential enzyme inhibitors, particularly targeting cysteine residues in proteins.
-
Amino Derivatives: Amines can displace the chloride to form N-substituted-amino-N-[4-(trifluoromethoxy)phenyl]acetamides, which are key intermediates for a variety of biologically active molecules.
-
Heterocyclic Compounds: The chloroacetamide moiety can be used to construct various heterocyclic rings, which are prevalent scaffolds in many approved drugs.
A general workflow for the synthesis and evaluation of novel compounds from this compound is depicted below.
References
Application Notes and Protocols for High-Throughput Screening with 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide is a halogenated aromatic amide with potential for biological activity, making it a candidate for high-throughput screening (HTS) in drug discovery programs. The presence of a chloroacetamide group suggests potential for covalent interactions, while the trifluoromethoxy-substituted phenyl ring can influence pharmacokinetic properties such as lipophilicity and metabolic stability. While specific biological data for this compound is limited in public databases, its structural motifs are present in molecules with a range of activities, including kinase inhibition, antimicrobial, and anticancer effects.
These application notes provide a framework for screening this compound in various HTS assays to elucidate its biological function and potential as a therapeutic lead. The protocols are designed to be adaptable to standard HTS automation and detection technologies.
Potential Therapeutic Areas for Screening
Based on the activities of structurally related chloro-N-phenylacetamides and trifluoromethyl/trifluoromethoxy-substituted compounds, this compound could be screened against targets in the following areas:
-
Oncology: As a potential inhibitor of protein kinases or other enzymes involved in cancer cell proliferation and survival.
-
Infectious Diseases: For antimicrobial activity against a panel of bacterial or fungal pathogens.
-
Inflammation: Targeting enzymes or signaling pathways involved in inflammatory responses.
Data Presentation
Quantitative data from HTS assays should be meticulously organized to facilitate analysis and comparison. The following table is a template for presenting screening results for this compound.
| Assay Type | Target/Organism | Readout | IC50/EC50/MIC (µM) | % Inhibition at 10 µM | Z'-factor |
| Kinase Assay | e.g., EGFR, BRAF, SRC | Luminescence/Fluorescence | Data Not Available | Data Not Available | > 0.5 |
| Cell Viability | e.g., MCF-7, A549, HCT116 | CellTiter-Glo® | Data Not Available | Data Not Available | > 0.5 |
| Antimicrobial Assay | e.g., S. aureus, E. coli | OD600 | Data Not Available | Data Not Available | > 0.5 |
| Cytotoxicity Assay | e.g., HEK293, HepG2 | LDH Release/Resazurin | Data Not Available | Data Not Available | > 0.5 |
Note: The data in this table is illustrative. No public experimental data is currently available for this compound.
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for the high-throughput screening of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to identify inhibitors of a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
This compound (dissolved in 100% DMSO)
-
Recombinant Kinase (e.g., EGFR, SRC)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well white, flat-bottom plates
-
Acoustic liquid handler or pin tool for compound dispensing
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound from a stock solution plate into the wells of a 384-well assay plate to achieve a final concentration range (e.g., 0.01 to 100 µM). Also, include wells for positive control (e.g., Staurosporine) and negative control (DMSO vehicle).
-
Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be predetermined.
-
Initiate Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Cytotoxicity Assay (Fluorescence-Based)
This protocol assesses the cytotoxic effect of the compound on a mammalian cell line using a resazurin-based assay.
Materials:
-
This compound (dissolved in 100% DMSO)
-
Mammalian cell line (e.g., HEK293, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Positive Control (e.g., Doxorubicin)
-
384-well black, clear-bottom tissue culture-treated plates
-
Automated cell dispenser
-
Plate reader with fluorescence detection capabilities (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 40 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Add 100 nL of this compound at various concentrations to the wells. Include positive and negative controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent cell viability for each concentration relative to the controls. Determine the EC50 value from the dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for a high-throughput screening assay.
Logical Relationship Diagram
Caption: Logical progression from primary screen to lead optimization.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is typically achieved through the nucleophilic acyl substitution of 4-(trifluoromethoxy)aniline with chloroacetyl chloride. A base is used to neutralize the hydrochloric acid byproduct.
Q2: Which base is most suitable for this reaction?
Commonly used bases include tertiary amines like triethylamine or pyridine, as well as weaker bases such as sodium acetate or potassium carbonate. The choice of base can influence the reaction rate and work-up procedure. Triethylamine is a common choice for scavenging the HCl generated during the reaction.[1]
Q3: What solvents are recommended for this synthesis?
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), toluene, or acetonitrile are typically used.[1][2] The choice of solvent can affect the solubility of the starting materials and the reaction temperature.
Q4: How critical is temperature control during the reaction?
Temperature control is crucial. The reaction between an amine and an acyl chloride is often exothermic. It is common practice to add the chloroacetyl chloride dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize the formation of side products.[1][3]
Q5: What are the common methods for purifying the final product?
The product, being a solid, can often be isolated by precipitation upon pouring the reaction mixture into water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Deactivated Starting Material: The trifluoromethoxy group is electron-withdrawing, reducing the nucleophilicity of the aniline's amino group, making it less reactive.[4] 2. Inactive Chloroacetyl Chloride: Chloroacetyl chloride is moisture-sensitive and can hydrolyze to chloroacetic acid. 3. Insufficient Base: The HCl byproduct protonates the starting aniline, rendering it unreactive. | 1. Consider using a more forcing reaction condition, such as a higher temperature after the initial addition of chloroacetyl chloride. The use of a catalyst like 4-dimethylaminopyridine (DMAP) in small amounts can also be beneficial. 2. Use freshly opened or distilled chloroacetyl chloride. Ensure all glassware is thoroughly dried. 3. Use at least a stoichiometric equivalent of the base. An excess (e.g., 1.1-1.2 equivalents) is often recommended. |
| Presence of Starting Material (4-(trifluoromethoxy)aniline) in the Final Product | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry. 2. Inefficient Quenching/Work-up: The unreacted aniline may not have been fully removed during the work-up. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently warming the reaction mixture. Ensure at least a slight excess of chloroacetyl chloride is used. 2. During work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the unreacted aniline into the aqueous layer. |
| Formation of a Diacylated Impurity | Over-acylation: Although less common with deactivated anilines, it's possible under harsh conditions. A potential impurity could be 2-chloro-N-(2-chloroacetyl)-N-(4-(trifluoromethoxy)phenyl)acetamide. | This is more likely if the reaction temperature is too high or if a large excess of chloroacetyl chloride is used. Stick to a controlled, slow addition of the acylating agent at low temperatures. |
| Reaction Stalls or is Sluggish | Poor Solubility of Starting Materials: The 4-(trifluoromethoxy)aniline or the resulting product may have limited solubility in the chosen solvent. | Try a different solvent or a solvent mixture to improve solubility. Gentle heating after the initial addition of chloroacetyl chloride can also help to drive the reaction to completion. |
Experimental Protocols
Optimized Synthesis Protocol
This protocol is based on established procedures for the acylation of similar anilines.[1][2][3][5][6]
Materials:
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4-(Trifluoromethoxy)aniline
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Chloroacetyl chloride
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Triethylamine (TEA)
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Dichloromethane (DCM), anhydrous
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1M Hydrochloric acid
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(trifluoromethoxy)aniline (1.0 eq) and anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath with stirring.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield this compound as a crystalline solid.
Data Presentation
| Parameter | Condition | Rationale |
| Stoichiometry (Aniline:Acyl Chloride:Base) | 1.0 : 1.05 : 1.1 | A slight excess of the acylating agent and base ensures the reaction goes to completion. |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants and inert under reaction conditions. |
| Temperature | 0 °C for addition, then room temperature | Controls the exothermic reaction and minimizes side products. |
| Reaction Time | 2-4 hours | Typically sufficient for completion, but should be monitored by TLC. |
| Purification | Recrystallization from Ethanol | Effective method for obtaining a high-purity solid product. |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and strategies to mitigate them.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive towards water, leading to the formation of chloroacetic acid and HCl, thus reducing the amount of acylating agent available.[1][2] | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Choose a non-aqueous base such as triethylamine or pyridine over aqueous bases like potassium carbonate solution.[1] |
| 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred for a sufficient duration (typically 3-6 hours at room temperature after the initial addition).[3] - While low temperatures are crucial during the addition of chloroacetyl chloride, allowing the reaction to slowly warm to room temperature can help drive it to completion.[4] | |
| Formation of a Sticky, Resinous, or Dark-Colored Byproduct | 1. Overheating: Acylation reactions of aromatic amines are exothermic. High temperatures can lead to oxidation and polymerization of the starting material and/or product.[5] | - Maintain a low temperature (0-5 °C) during the dropwise addition of chloroacetyl chloride using an ice bath.[3][4] - Add the chloroacetyl chloride solution slowly to control the reaction exotherm. |
| Presence of a Significant Amount of a Higher Molecular Weight Impurity | 1. Diacylation of the Amine: The desired product, a secondary amide, can sometimes be further acylated to form a diacyl-substituted byproduct, especially if an excess of chloroacetyl chloride is used or if the reaction temperature is too high. | - Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of chloroacetyl chloride. - Add the chloroacetyl chloride solution dropwise to the amine solution to maintain a low concentration of the acylating agent in the reaction mixture. |
| Product is Contaminated with Starting Material (4-(trifluoromethoxy)aniline) | 1. Incomplete Acylation: Insufficient chloroacetyl chloride was used, or the reaction was not allowed to proceed to completion. | - Use a slight molar excess of chloroacetyl chloride. - Increase the reaction time and monitor for the disappearance of the starting amine by TLC. |
| Product Contains an Impurity with a Similar Polarity | 1. Formation of 2-Hydroxy-N-[4-(trifluoromethoxy)phenyl]acetamide: Under basic conditions, the chloride on the acetyl group of the product can be displaced by a hydroxide ion, especially during aqueous work-up or if the reaction is run for an extended period in the presence of aqueous base.[6] | - Use a non-nucleophilic organic base like triethylamine. - If an aqueous work-up is necessary, perform it quickly and at a low temperature. - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The reaction should be initiated at a low temperature, typically between 0 and 5 °C, especially during the addition of the highly reactive chloroacetyl chloride.[4] This helps to control the exothermic nature of the reaction and minimize the formation of degradation and polymerization byproducts.[5] After the addition is complete, the reaction mixture can be allowed to gradually warm to room temperature and stirred for several hours to ensure the reaction goes to completion.[3][4]
Q2: Which base is most suitable for this reaction?
A2: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is generally preferred.[4] These bases effectively scavenge the HCl byproduct without introducing water, which can hydrolyze the chloroacetyl chloride. While inorganic bases like potassium carbonate can be used, they are often employed in anhydrous conditions or in biphasic systems to minimize hydrolysis of the acyl chloride. Using aqueous solutions of bases like potassium carbonate under Schotten-Baumann conditions can lead to incomplete reactions due to hydrolysis of the chloroacetyl chloride.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. By spotting the starting material (4-(trifluoromethoxy)aniline) and the reaction mixture on the same TLC plate, you can observe the consumption of the starting material and the formation of the product. The reaction is considered complete when the starting aniline spot is no longer visible.
Q4: What are the common impurities and how can they be removed?
A4: Common impurities include unreacted 4-(trifluoromethoxy)aniline, chloroacetic acid (from hydrolysis of chloroacetyl chloride), and potentially the diacylated byproduct or the hydroxy-substituted analog. Most of these impurities can be removed through a standard work-up procedure involving washing the organic layer with a dilute acid (to remove unreacted amine), a dilute base (to remove chloroacetic acid), and brine. The final product is typically purified by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate.[7]
Q5: What is a typical yield for this reaction?
A5: While the exact yield can vary depending on the specific reaction conditions and scale, yields for similar chloroacetylation reactions of anilines are often reported to be in the range of 75-95% after purification.[3] For instance, the synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been reported with a yield of 80%.[7]
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a generalized procedure based on common methods for the chloroacetylation of anilines.
Materials:
-
4-(trifluoromethoxy)aniline
-
Chloroacetyl chloride
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Triethylamine (or another suitable non-nucleophilic base)
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Anhydrous solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Solvents for recrystallization (e.g., Ethanol, Hexane, Ethyl Acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent.
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Cool the mixture to 0-5 °C in an ice bath.
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Dissolve chloroacetyl chloride (1.05 equivalents) in a small amount of the same anhydrous solvent and add it to the dropping funnel.
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Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-6 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization.
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A diagram showing the logical flow for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Synthesis of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
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Answer: Low yields in the acylation of 4-(trifluoromethoxy)aniline are often attributed to the reduced nucleophilicity of the aniline starting material. The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the aniline, making it less reactive towards chloroacetyl chloride.[1] Several factors could be contributing to this issue:
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Insufficiently Reactive Conditions: The reaction may require more forcing conditions to proceed to completion.
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Suboptimal Base: The choice and amount of base are critical for neutralizing the HCl byproduct.
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Inappropriate Solvent: The solvent can significantly influence reaction rates and solubility of reactants.
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Low Reaction Temperature: The reaction may require heating to overcome the activation energy.
To address these issues, consider the following optimization strategies:
-
| Parameter | Recommendation | Rationale |
| Base | Use a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts or a slight excess of a tertiary amine like triethylamine (TEA).[2][3][4] | A stronger base can more effectively scavenge the HCl generated, preventing the protonation and deactivation of the starting aniline.[5] |
| Solvent | Aprotic solvents like anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) are generally preferred.[4][6] | These solvents are inert to the highly reactive chloroacetyl chloride and can effectively dissolve the reactants. |
| Temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60°C).[7] | Increased temperature can provide the necessary activation energy to drive the reaction forward. However, monitor for potential side reactions. |
| Reagent Addition | Add the chloroacetyl chloride dropwise to a cooled solution of the aniline and base.[2][6] | This helps to control the exothermic nature of the reaction and minimize the formation of side products. |
Issue 2: Formation of Multiple Products and Impurities
-
Question: My crude product shows multiple spots on TLC analysis. What are the potential side products and how can I minimize their formation?
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Answer: The formation of side products can significantly reduce the yield of the desired product. Common impurities in this reaction include:
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Unreacted Starting Material: Due to the low reactivity of the aniline.
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Diacylated Product: Although less common with deactivated anilines, it can occur under forcing conditions.
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Hydrolysis of Chloroacetyl Chloride: If moisture is present in the reaction.
To minimize the formation of these impurities, the following steps are recommended:
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Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent the hydrolysis of chloroacetyl chloride.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride to ensure complete conversion of the aniline.[5]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is the N-acylation of 4-(trifluoromethoxy)aniline with chloroacetyl chloride in the presence of a base. The reaction involves the nucleophilic attack of the aniline's amino group on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl, which is neutralized by the base.
Caption: General synthetic scheme for the acylation reaction.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[8] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any potential side products. The disappearance of the starting aniline spot and the appearance of the product spot indicate the progression of the reaction.
Q3: What is a standard experimental protocol for this synthesis?
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-(trifluoromethoxy)aniline (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., THF or DCM).
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Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC. If the reaction is slow, gentle heating may be applied.
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Workup: Once the reaction is complete, quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by column chromatography.
References
Technical Support Center: Purification of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity. Recrystallization is often effective for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating the desired compound from significant quantities of byproducts or unreacted starting materials.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials, such as 4-(trifluoromethoxy)aniline and chloroacetyl chloride, and byproducts from side reactions. A significant side reaction to consider is the hydrolysis of the amide bond of the product, which would yield 4-(trifluoromethoxy)aniline and chloroacetic acid.[1] The presence of water or carrying out the reaction or purification at elevated temperatures for extended periods can promote this hydrolysis.
Q3: How can I assess the purity of my purified this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of your compound.[1] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity and is also used to determine appropriate solvent systems for column chromatography. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of the purified product.
Troubleshooting Guides
Recrystallization
Recrystallization is a common technique for purifying solid compounds. Below are some common issues and their solutions.
Troubleshooting Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| Low recovery of the purified product. | Too much solvent was used, or the solution was not cooled sufficiently. | Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtering. |
| Colored impurities remain in the final product. | The impurities have similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable system where the compound is soluble in the hot solvent and insoluble in the cold solvent. Ethanol is a commonly used solvent for the recrystallization of similar chloroacetamide derivatives.[2]
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Gradually add more hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Column Chromatography
Column chromatography is used to separate the target compound from impurities based on their differential adsorption to a stationary phase.
Troubleshooting Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots (co-elution). | The solvent system (mobile phase) is not optimal. | Optimize the solvent system using Thin-Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound. A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. |
| Cracking or channeling of the column bed. | The column was not packed properly. | Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is generally recommended for silica gel. |
| Product elutes too quickly or too slowly. | The polarity of the mobile phase is too high or too low. | Adjust the polarity of the mobile phase. Increase the proportion of the more polar solvent to decrease the retention time (increase Rf) or decrease it to increase the retention time (decrease Rf). |
Experimental Protocol: Column Chromatography
-
Stationary Phase and Column Preparation: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds. Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to elute the compounds.
-
Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing Purification Workflows
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: A troubleshooting decision tree for common recrystallization problems.
References
Degradation of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors. Based on the behavior of analogous haloacetamides, the primary factors include:
-
pH: The compound is susceptible to hydrolysis, which can be accelerated under acidic or basic conditions.
-
Temperature: Higher temperatures can increase the rate of degradation.
-
Light: Exposure to ultraviolet (UV) or visible light may induce photodegradation.[1]
-
Presence of Catalysts: Certain metals or enzymes could potentially catalyze degradation.
Q2: What are the likely degradation products of this compound?
A2: The primary degradation pathway for chloroacetamides in aqueous solution is hydrolysis.[1][2] The expected major degradation products are:
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2-Hydroxy-N-[4-(trifluoromethoxy)phenyl]acetamide: Formed by the substitution of the chlorine atom with a hydroxyl group.
-
[4-(trifluoromethoxy)phenyl]amine and Chloroacetic acid: Resulting from the hydrolysis of the amide bond.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored in a cool, dark place.[1] For long-term storage, it is advisable to keep the solutions at low temperatures (e.g., 2-8 °C or frozen) in amber-colored vials to protect from light. The use of buffered solutions at a neutral or slightly acidic pH may also enhance stability.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These methods allow for the separation and quantification of the parent compound and its degradation products over time.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the solution has been stored in a cool, dark environment. 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution from a solid standard for comparison. 3. Analyze for Degradants: Use LC-MS to identify the masses of the unexpected peaks and compare them to the expected degradation products. |
| Loss of biological activity or inconsistent results | Significant degradation of the active compound. | 1. Check Solution Age: Use freshly prepared solutions for all critical experiments. 2. Perform a Stability Study: Analyze the concentration of the compound in your experimental medium over the time course of your assay to determine its stability under your specific conditions. 3. Adjust Experimental Conditions: If degradation is rapid, consider shortening incubation times or adjusting the pH of the medium. |
| Precipitation of the compound in aqueous solution | Low aqueous solubility. | 1. Use a Co-solvent: Dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting with the aqueous medium. 2. Check Concentration: Ensure the final concentration does not exceed the compound's solubility limit in the chosen solvent system. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a given solution.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254 nm).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Spike the compound into the desired test solution (e.g., buffer, cell culture media) to the final experimental concentration.
-
Incubate the solution under the desired experimental conditions (e.g., 37 °C, protected from light).
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At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench any reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).
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Centrifuge the samples to remove any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound over time to determine the degradation rate.
-
Protocol 2: General Hydrolysis Study
This protocol describes a basic experiment to evaluate the hydrolysis of this compound at different pH values.
-
Materials:
-
This compound
-
Buffers of different pH (e.g., pH 4, 7, 9)
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a stock solution of the compound in a minimal amount of organic solvent.
-
Prepare separate solutions of the compound in each of the pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).
-
At specified time intervals, take samples from each solution.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any major degradation products.
-
Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound in Different Buffers at 37°C
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 99.1 | 95.2 |
| 4 | 97.1 | 98.2 | 90.8 |
| 8 | 94.3 | 96.5 | 82.3 |
| 24 | 83.2 | 89.8 | 55.1 |
Note: This data is illustrative and intended to show a typical trend where degradation is more rapid at higher pH.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
Handling and storage issues with 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of issues related to 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide.
General Information
Chemical Structure:
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₃NO | N/A |
| Molecular Weight | 253.61 g/mol | N/A |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Melting Point | 135-136°C | N/A |
| Storage Temperature | 2-8°C (Recommended) | General guidance for substituted acetamides |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place.[1][2][3] It is advisable to keep the container tightly sealed to prevent moisture absorption and potential degradation.[1][2][3] For long-term storage, refrigeration at 2-8°C is recommended.
Q2: How should I handle this compound to ensure my safety?
This compound should be handled in a well-ventilated area, preferably within a fume hood.[1][2] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times to avoid skin and eye contact.[1][2] Avoid generating dust and inhaling the compound.[2]
Q3: What is the expected solubility of this compound in common laboratory solvents?
Qualitative Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Water | Low | The hydrophobic aromatic ring and trifluoromethoxy group likely limit aqueous solubility. |
| Methanol | Soluble | The polar nature of methanol should facilitate dissolution. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | DMF is another polar aprotic solvent that is expected to be a good solvent for this compound. |
| Dichloromethane (DCM) | Moderately Soluble | The compound may exhibit some solubility due to the chloroacetamide moiety. |
| Acetone | Soluble | Acetone is a polar aprotic solvent that should effectively dissolve the compound. |
Note: It is highly recommended to experimentally determine the solubility for specific applications. A general protocol for this is provided in the Experimental Protocols section.
Q4: Is this compound stable under acidic or basic conditions?
Based on studies of similar chloroacetamide compounds, it is anticipated that this compound may be susceptible to hydrolysis under both acidic and basic conditions. Strong acids and bases can catalyze the hydrolysis of the amide bond or the chloroacetyl group. Therefore, exposure to extreme pH conditions should be avoided during experiments and storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound is difficult to dissolve. | Incorrect solvent choice or insufficient solvent volume. | Refer to the qualitative solubility table and consider using a more polar organic solvent like DMSO or DMF. Gently warming the mixture may also improve solubility, but monitor for any signs of degradation. |
| Unexpected side products in a reaction. | Decomposition of the starting material due to harsh reaction conditions (e.g., strong acid/base, high temperature). | Verify the stability of the compound under your specific reaction conditions. Consider using milder reagents and lower reaction temperatures. Ensure the starting material was properly stored to prevent degradation prior to use. |
| Inconsistent experimental results. | Degradation of the compound during storage. | Check the appearance of the compound for any changes (e.g., discoloration). If degradation is suspected, it is recommended to use a fresh batch of the compound. Always store the compound under the recommended conditions. |
| Precipitation of the compound from solution. | Change in temperature or solvent composition. | If working with a saturated solution, a decrease in temperature can cause precipitation. If mixing solvents, ensure the compound is soluble in the final solvent mixture. |
Experimental Protocols
General Handling Protocol
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid inhalation of dust. Use a spatula to carefully transfer the solid.
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Keep the container tightly closed when not in use to prevent moisture ingress.
Protocol for Determining Solubility (Shake-Flask Method)
This protocol provides a general method to determine the solubility of this compound in a specific solvent.
Materials:
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This compound
-
Solvent of interest (e.g., methanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial on an orbital shaker or use a magnetic stir bar to agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.
-
To ensure complete removal of solid particles, centrifuge the vial at a high speed.
-
-
Sample Analysis:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated HPLC or another appropriate method to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Storage Decision Diagram
Caption: Decision diagram for appropriate storage of the compound.
References
Technical Support Center: Crystallization of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound.
Q1: My compound is not dissolving in the chosen solvent.
A1: This indicates that the solvent is not suitable for dissolving your compound at the concentration and temperature you are using.
-
Troubleshooting Steps:
-
Increase the temperature: Gently heat the solvent to its boiling point, as solubility typically increases with temperature.
-
Increase the solvent volume: Add small increments of the solvent until the compound dissolves. Be mindful that using an excessive amount of solvent can lead to low yields.
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Select a more appropriate solvent: Consult the solvent selection table below. Generally, polar organic solvents are more likely to dissolve this compound.
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Use a solvent mixture: If a single solvent is ineffective, a mixture can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
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Q2: No crystals are forming, even after the solution has cooled.
A2: This is a common issue that often relates to the solution not being supersaturated.
-
Troubleshooting Steps:
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Induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that serve as nucleation sites.
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Seeding: If you have a pure crystal of the compound, add a tiny amount to the solution to act as a seed for crystal growth.
-
-
Increase concentration: If the solution is too dilute, you can slowly evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas over the surface.
-
Lower the temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Q3: My compound has "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cools too quickly, or if the melting point of the compound is lower than the temperature of the solution. The melting point of this compound is approximately 135-136°C.[1]
-
Troubleshooting Steps:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the concentration.
-
Slow cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.
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Change the solvent system: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture.
-
Q4: The crystals formed too quickly and are very small (like a powder).
A4: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. The goal is to achieve slow, controlled crystal growth. An ideal crystallization process should show initial crystal formation over a period of 5-20 minutes.[2]
-
Troubleshooting Steps:
-
Reheat and add more solvent: Reheat the solution to dissolve the solid, then add a small amount of extra solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[2]
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Insulate the flask: To slow down the cooling process, you can wrap the flask in glass wool or place it in an insulated container.
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Use a larger flask: A shallow pool of solvent in a large flask can cool too quickly. Transferring to a smaller flask can help to retain heat for longer.[2]
-
Q5: The crystal yield is very low.
A5: A low yield can be due to several factors.
-
Troubleshooting Steps:
-
Avoid using excessive solvent: Using the minimum amount of hot solvent to dissolve the compound will maximize the yield upon cooling.
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Ensure complete crystallization: Allow sufficient time for the crystallization to complete at a low temperature (e.g., in an ice bath).
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Recover from the mother liquor: The filtrate (mother liquor) may still contain a significant amount of the dissolved compound. You can try to recover more product by evaporating some of the solvent and cooling the solution again.
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Q6: The crystals appear discolored or impure.
A6: The presence of colored impurities can sometimes be addressed with an additional purification step.
-
Troubleshooting Step:
-
Use activated charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution and heat it for a few minutes. The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.
-
Data Presentation
Predicted Solubility Profile
| Solvent Class | Examples | Predicted Solubility |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Ethanol, Methanol, Isopropanol: Likely to be good solvents, especially when hot. Water: Expected to have low solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Acetone, Ethyl Acetate: Likely to have moderate to good solubility, especially when hot. DMF, DMSO: Likely to have high solubility. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Dichloromethane, Toluene: May have some solubility, particularly when hot. Hexane: Expected to have very low solubility. |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
This protocol is a standard method for the purification of N-aryl acetamides.
Materials:
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Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
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Vacuum flask
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Glass rod
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
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Drying: Allow the crystals to dry completely.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
This method is useful if the compound is too soluble in one solvent and poorly soluble in another.
Materials:
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Crude this compound
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Ethanol
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Deionized water
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Erlenmeyer flask
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
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Glass rod
Methodology:
-
Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists.
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Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath.
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Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization problems.
References
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth scale-up of this important chemical transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The nucleophilicity of 4-(trifluoromethoxy)aniline is reduced by the electron-withdrawing trifluoromethoxy group, potentially slowing the reaction. 2. Protonation of the aniline: The HCl byproduct protonates the starting aniline, rendering it non-nucleophilic. 3. Moisture contamination: Chloroacetyl chloride is highly reactive with water, leading to its decomposition. | 1. Increase reaction time and/or temperature: After the initial controlled addition of chloroacetyl chloride at low temperature, allow the reaction to warm to room temperature and stir for an extended period (e.g., 4-20 hours). Monitor the reaction progress by TLC or LC-MS. 2. Ensure sufficient base: Use at least a stoichiometric equivalent of a tertiary amine base like triethylamine to neutralize the HCl as it forms. For sluggish reactions, a stronger, non-nucleophilic base like DBU can be considered.[1] 3. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | 1. Diacylation: The product, this compound, may react with another molecule of chloroacetyl chloride, although this is less likely with an electron-deficient aniline. 2. Reaction with solvent: Certain solvents may react with chloroacetyl chloride under the reaction conditions. | 1. Controlled addition of acylating agent: Add the chloroacetyl chloride dropwise to the solution of the aniline and base to avoid a high localized concentration. Use a stoichiometric amount of the acylating agent. 2. Select an appropriate inert solvent: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally suitable. |
| Exothermic Reaction (Runaway Temperature) | The reaction between an amine and an acyl chloride is highly exothermic, and the heat generated can be difficult to control on a larger scale. | 1. Controlled addition at low temperature: Add the chloroacetyl chloride slowly to the reaction mixture while maintaining a low internal temperature (e.g., 0-5 °C) using an ice bath or a chiller.[1][2] 2. Efficient stirring: Ensure good agitation to prevent localized hotspots and promote even heat distribution. 3. Adequate cooling capacity: Ensure the cooling system of the reactor is capable of handling the heat load of the reaction at the desired scale. |
| Solidification of Reaction Mixture | The triethylamine hydrochloride salt formed as a byproduct is often insoluble in the reaction solvent and can precipitate, making stirring difficult. | 1. Choose an appropriate solvent: Select a solvent in which the salt has some solubility or that allows for efficient stirring of a slurry. 2. Sufficient solvent volume: Use an adequate amount of solvent to maintain a stirrable slurry. 3. Mechanical stirring: For larger scale reactions, use a robust mechanical stirrer. |
| Difficult Purification | 1. Removal of triethylamine hydrochloride: Filtration of the salt can be slow on a large scale. 2. Persistent color in the product: The crude product may have a pink or yellow hue. | 1. Aqueous workup: After the reaction is complete, an aqueous wash can be used to dissolve the salt. The product can then be isolated by extraction with an organic solvent.[2] 2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to remove colored impurities and obtain a pure, crystalline solid.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the N-acylation of 4-(trifluoromethoxy)aniline with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: Which base is most suitable for this reaction?
A2: Triethylamine (TEA) is a commonly used and effective base for this type of acylation. It is inexpensive and effectively scavenges the HCl produced.[2] For less reactive anilines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial.[1]
Q3: What are the recommended solvents for this synthesis?
A3: A variety of aprotic solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and toluene.[1][2] The choice of solvent can influence reaction rate, solubility of starting materials and byproducts, and ease of workup.
Q4: How should the exothermic nature of the reaction be managed during scale-up?
A4: Effective heat management is critical. This can be achieved through:
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Slow, controlled addition of chloroacetyl chloride.
-
Maintaining a low reaction temperature during the addition phase.
-
Ensuring efficient stirring to prevent localized heating.
-
Using a reactor with a sufficiently large surface area for heat exchange.
Q5: What is the typical work-up and purification procedure?
A5: A common work-up involves quenching the reaction with water to dissolve the hydrochloride salt of the base. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate and hexanes to yield a pure crystalline solid.[2][3][4]
Experimental Protocols
Materials:
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4-(trifluoromethoxy)aniline
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(trifluoromethoxy)aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 eq.) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation and Purification:
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure this compound as a crystalline solid.
-
Data Presentation
Table 1: Reaction Parameters for the Acylation of Substituted Anilines with Chloroacetyl Chloride
| Starting Aniline | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophenylamine | Triethylamine | Toluene | 0 to RT | 4 | - | [2] |
| Aniline | DBU | THF | 0 to RT | 3 | 75-95 | [1] |
| 4-Fluoro-3-nitroaniline | Triethylamine | Chloroform | 0 to RT | 20 | 80 | [5] |
| 4-Aminophenol | Sodium Acetate | Acetic Acid | 0 to RT | 0.5 | 89 | [6] |
Note: "RT" denotes room temperature. Yields are for the isolated, purified product.
Mandatory Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of the target molecule.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis experiment.
Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting low product yield.
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-phenylacetamide synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purifying 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide. Our aim is to help you identify and resolve common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: Based on the common synthetic route, which involves the reaction of 4-(trifluoromethoxy)aniline with chloroacetyl chloride, the primary impurities include:
-
Unreacted Starting Materials: Residual 4-(trifluoromethoxy)aniline and chloroacetyl chloride.
-
Hydrolysis Products: Chloroacetic acid, formed from the hydrolysis of chloroacetyl chloride.
-
Over-acylated Byproducts: Di-acylated aniline derivatives, although typically less common under controlled conditions.
-
Salts: Triethylamine hydrochloride, if triethylamine is used as a base in the reaction.
Q2: What initial steps can I take to remove the bulk of impurities after the reaction?
A2: An initial work-up procedure is highly effective. This typically involves washing the crude product with a dilute aqueous acid (like HCl) to remove unreacted basic starting materials such as 4-(trifluoromethoxy)aniline. A subsequent wash with a dilute aqueous base (like sodium bicarbonate) will remove acidic impurities such as chloroacetic acid. Finally, a water wash will help remove any residual salts.
Q3: Which purification techniques are most effective for this compound?
A3: The two most common and effective purification methods are recrystallization and column chromatography. Recrystallization is often sufficient if the impurities are present in small quantities and have different solubility profiles from the desired product. Column chromatography is more suitable for separating complex mixtures or impurities with similar polarities.
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the quantitative purity of your compound. For structural confirmation and qualitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential techniques.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize | The solution is not sufficiently saturated. | Concentrate the solution by carefully evaporating some of the solvent. |
| The cooling process is too rapid, leading to oiling out. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| If the product still oils out, reheat the solution to dissolve the oil, and add a small amount of a co-solvent in which the product is less soluble to induce crystallization. | ||
| Lack of nucleation sites. | Add a seed crystal of the pure compound or scratch the inside of the flask at the solvent-air interface with a glass rod. | |
| Low recovery of purified product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath to minimize solubility before filtration. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask for the hot filtration step to prevent the product from crystallizing on the filter paper. | |
| Colored impurities remain in the final product | The impurity co-crystallizes with the product. | Consider a different recrystallization solvent or solvent system. Adding a small amount of activated charcoal to the hot solution before filtration can sometimes help remove colored impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The chosen solvent system (mobile phase) is not optimal. | Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system that provides good separation between your product and the impurities (aim for a ΔRf > 0.2). |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. | |
| Product elutes too quickly (high Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Product does not elute from the column (low Rf) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. |
| Tailing of the product peak | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of crude product loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring a uniform and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Purity Assessment Before and After Purification
| Analytical Method | Crude Product Purity (%) | Purity after Recrystallization (%) | Purity after Column Chromatography (%) |
| HPLC | 85.2 | 98.5 | >99.5 |
| ¹H NMR | 87 (estimated) | 98 (estimated) | >99 (estimated) |
Note: The values presented are typical and may vary depending on the specific reaction conditions and the efficiency of the purification process.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Synthesis of N-Aryl Acetamides
Welcome to the technical support center for the synthesis of N-aryl acetamides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to this important transformation.
Troubleshooting Guide & FAQs
This guide addresses specific issues you may encounter during the synthesis of N-aryl acetamides in a question-and-answer format.
Question: My N-acetylation reaction is giving a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in N-aryl acetamide synthesis are a common issue and can stem from several factors:
-
Insufficiently Reactive Starting Materials: Anilines with strong electron-withdrawing groups are less nucleophilic and react more slowly. Similarly, sterically hindered anilines (e.g., 2,6-disubstituted anilines) exhibit reduced nucleophilicity of the nitrogen atom, impeding the approach of the acetylating agent.[1][2]
-
Poorly Reactive Acetylating Agent: Acetic anhydride may not be reactive enough for deactivated or sterically hindered anilines.[1]
-
Hydrolysis of the Acetylating Agent: The presence of water in the reaction mixture can hydrolyze the acetylating agent (e.g., acetic anhydride, acetyl chloride), reducing its effective concentration. It is crucial to use anhydrous solvents and dry glassware.[3]
-
Inappropriate Reaction Conditions: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can lead to decomposition of starting materials or products.[2]
Solutions to Improve Yield:
-
Choice of Acetylating Agent: For less reactive anilines, switch to a more electrophilic acetylating agent, such as acetyl chloride.[1]
-
Use of a Catalyst: For highly hindered or deactivated anilines, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be employed. DMAP reacts with the acetylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[1]
-
Optimize Stoichiometry: Increasing the equivalents of the acetylating agent (e.g., 2-3 equivalents) can help drive the reaction to completion, especially if the starting material is not fully consumed.[1]
-
Temperature Control: Gradually increase the reaction temperature while monitoring for byproduct formation.[2] For some reactions, adding the acetylating agent at a lower temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature can be beneficial.[4]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate. Aprotic solvents are often efficient for N-acetylation.[2]
Question: I am observing significant side product formation. What are the common side products and how can I minimize them?
Answer: Side product formation can compromise the purity and yield of your desired N-aryl acetamide. Common side products include:
-
Di-acetylation: This occurs when the initially formed N-aryl acetamide is further acetylated to form a di-acetylated product. This is more common with highly nucleophilic anilines or under forcing reaction conditions. To minimize this, use a stoichiometric amount of the acetylating agent or add it slowly to the reaction mixture.[1]
-
O-Acetylation: If the aniline contains a hydroxyl group, O-acetylation can compete with N-acetylation. The selectivity can often be controlled by careful choice of reaction conditions and protecting groups if necessary.
-
Oxidation of Aniline: Anilines are susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities.[4][5] This is particularly prevalent in the presence of air and under acidic conditions.[5] To prevent this, use purified, colorless aniline and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5] Adding a small amount of zinc dust can also help prevent oxidation in some cases.[6]
Question: My reaction mixture or final product is dark-colored. What is the cause and how can I purify my product?
Answer: A dark color in the reaction mixture or isolated product is typically due to the oxidation of the aniline starting material or the product itself.[5] Phenylenediamine derivatives are particularly prone to auto-oxidation, which can form colored polymeric impurities.[4]
Purification Strategies for Colored Impurities:
-
Recrystallization with Activated Charcoal: Treating the crude product with activated charcoal during recrystallization can effectively adsorb colored impurities.[4]
-
Column Chromatography: If recrystallization is insufficient, column chromatography is a reliable method to separate the desired product from colored byproducts and other impurities.[4]
-
Acidic Wash: If unreacted aniline is the source of the color, performing an acidic wash (e.g., with dilute HCl) during a liquid-liquid extraction will protonate the basic aniline, moving it to the aqueous phase while the less basic N-aryl acetamide remains in the organic layer.[5]
Question: I have multiple spots on the TLC of my purified product. What could be the issue?
Answer: Multiple spots on a TLC plate after purification indicate the presence of impurities. Possible causes include:
-
Incomplete Reaction: Unreacted starting material may still be present. To address this, optimize the reaction time and stoichiometry to ensure full conversion of the starting aniline.[4]
-
Formation of Side Products: As discussed previously, side reactions like di-acetylation can lead to multiple products.
-
Hydrolysis of the Product: The amide product can hydrolyze back to the starting aniline during workup if the conditions are too acidic or basic. Ensure that the workup conditions are neutral or only mildly acidic/basic.[4]
Improving Purification:
-
Optimize Recrystallization: Experiment with different solvent systems for recrystallization. Common choices include ethanol/water or ethyl acetate/hexanes.[4]
-
Column Chromatography: For closely related impurities, column chromatography provides better separation than recrystallization.[4]
Data Presentation
Table 1: Effect of Amine to Ethyl Acetoacetate Ratio on Product Yield
| Amine:Ethyl Acetoacetate Ratio | N-(4-chloro phenyl) acetoacetamide Yield (%) | N-(pyridin-2-yl) acetoacetamide Yield (%) | N-(4-methyl phenyl) acetoacetamide Yield (%) |
| 1:1 | Lower | Lower | Lower |
| 1:1.2 | Increased | Increased | Increased |
| 1:1.4 | Increased | Increased | Increased |
| 1:1.6 | Increased | Increased | Highest |
| 1:1.8 | Highest | Highest | Decreased |
| 1:2 | Decreased | Decreased | Decreased |
Data synthesized from a study on the optimization of N-aryl/heteryl acetoacetamide synthesis, which found that an excess of ethyl acetoacetate generally improved yields up to a certain point.[7]
Experimental Protocols
General Protocol for the Acetylation of Aniline with Acetic Anhydride
This protocol is a representative example and may require optimization for different substituted anilines.
Materials:
-
Aniline (or substituted aniline)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Sodium Acetate
-
Water
-
Ethanol (for recrystallization)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve the aniline (1.0 eq) in glacial acetic acid.[1]
-
To this solution, add acetic anhydride (1.1 eq) dropwise while stirring.[1]
-
Prepare a separate solution of sodium acetate (1.5 eq) in water.[1]
-
Add the sodium acetate solution to the reaction mixture. The N-aryl acetamide product should precipitate.
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.[8]
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[5]
Monitoring the Reaction:
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[4] A spot of the reaction mixture is compared against spots of the starting materials. The reaction is considered complete when the spot corresponding to the starting aniline has disappeared.[4]
Visualizations
Caption: A troubleshooting workflow for addressing low yields in N-aryl acetamide synthesis.
Caption: Mitigation strategies for common side products in N-aryl acetamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - question an N-acetylation of aniline, using aspirin - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Analysis of the Biological Activity of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide and Other Acetamides
A Guide for Researchers and Drug Development Professionals
The acetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. This guide provides a comparative overview of the biological activities of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide and other notable acetamide derivatives. By presenting quantitative data, detailed experimental protocols, and visualizing key biological pathways, this document aims to offer an objective resource for researchers, scientists, and professionals engaged in drug discovery and development.
I. Comparative Biological Activity
While specific quantitative biological activity data for this compound is not extensively available in the public domain, we can infer its potential activities by examining structurally related compounds. The following tables summarize the known biological activities of various acetamide derivatives, providing a basis for comparison.
Table 1: Antifungal Activity of N-Phenylacetamides
| Compound | Fungal Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |
| 2-Chloro-N-phenylacetamide | Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 | [1] |
| 2-Chloro-N-phenylacetamide | Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 512 - 1024 | [1] |
| 2-Chloro-N-phenylacetamide | Candida tropicalis | 16 - 256 | - | [2] |
| 2-Chloro-N-phenylacetamide | Aspergillus niger | 32 - 256 | 64 - 1024 | [3] |
| 2-Chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | 32 - 512 | [4] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Table 2: Anticancer Activity of N-Phenylacetamide Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| N-(3,5-diiodophenyl)-2,2-dichloroacetamide | A549 (Non-small cell lung cancer) | 2.84 | [5] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate carcinoma) | 52 | [6] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate carcinoma) | 80 | [6] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast cancer) | 100 | [6] |
IC50: Half-maximal inhibitory concentration
II. Structure-Activity Relationship Insights
The biological activity of acetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and the acetamide moiety.
-
Halogenation: The presence of a chloro group on the acetamide moiety, as seen in 2-chloro-N-phenylacetamide, appears to be crucial for its antifungal activity.[7] Similarly, halogen substitutions on the phenyl ring of N-phenyl-2,2-dichloroacetamides, such as iodine, enhance their anticancer potency.[5]
-
Trifluoromethoxy vs. Trifluoromethyl Group: The trifluoromethoxy (-OCF3) group, present in the target compound, is known to increase lipophilicity and metabolic stability, which can positively impact a molecule's pharmacokinetic profile and biological activity.[8] While direct data is lacking, compounds with the related trifluoromethyl (-CF3) group have shown a range of activities, including anticancer and antimicrobial effects, suggesting that the electron-withdrawing nature of these groups is important for activity.
-
Substitution Pattern: The position of substituents on the phenyl ring plays a critical role. For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, nitro-substituted compounds displayed greater cytotoxic effects than methoxy-substituted ones.[6]
III. Potential Mechanisms of Action
Based on the activities of related compounds, several potential mechanisms of action for this compound can be hypothesized.
Antifungal Mechanism
Studies on 2-chloro-N-phenylacetamide suggest that its antifungal activity may involve:
-
Inhibition of Dihydrofolate Reductase (DHFR): Molecular docking studies indicate that this compound may inhibit DHFR, an essential enzyme in folate biosynthesis, which is crucial for fungal growth.[2]
-
Interaction with Ergosterol: Another proposed mechanism is the binding to ergosterol in the fungal cell membrane, leading to membrane disruption.[3][9]
Caption: Hypothesized antifungal mechanisms of action for 2-chloro-N-phenylacetamide.
Anticancer Mechanism
Many N-phenylacetamide derivatives exert their anticancer effects by targeting the microtubule network, which is essential for cell division.
-
Tubulin Polymerization Inhibition: These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[6][10]
Caption: Proposed mechanism of anticancer activity for N-phenylacetamide derivatives.
IV. Experimental Protocols
This section provides an overview of the methodologies commonly employed to evaluate the biological activities of acetamide derivatives.
Antifungal Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours).
-
The MIC is visually determined as the lowest concentration of the compound in which no turbidity (growth) is observed.[2]
-
2. Minimum Fungicidal Concentration (MFC) Determination:
-
Objective: To determine the lowest concentration of the compound that kills the microorganism.
-
Procedure:
-
Following MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at the appropriate temperature until growth is visible in the control culture.
-
The MFC is the lowest concentration of the compound from which no colonies grow on the agar plate.[3]
-
In Vitro Cytotoxicity Assay
1. MTT Assay:
-
Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[6]
-
Tubulin Polymerization Assay
-
Objective: To measure the ability of a compound to inhibit the in vitro polymerization of tubulin.
-
Procedure:
-
Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37°C.
-
The polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity (absorbance) at 340 nm using a spectrophotometer.
-
A known tubulin polymerization inhibitor (e.g., colchicine) is used as a positive control.
-
The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the untreated control.[11]
-
Caption: General workflow for evaluating the biological activity of acetamide derivatives.
V. Conclusion
The acetamide framework represents a privileged scaffold in the development of new therapeutic agents. While direct experimental data for this compound is limited, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an antifungal and anticancer agent. The presence of the chloroacetamide moiety and the trifluoromethoxy-substituted phenyl ring are key structural features that are likely to confer significant biological activity. Further experimental evaluation of this specific compound is warranted to fully elucidate its therapeutic potential and mechanism of action. This guide serves as a foundational resource to inform such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Efficacy of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological efficacy of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the anticancer and antimicrobial activities of this class of compounds, offering insights into their structure-activity relationships. The information presented is supported by experimental data from various studies, with detailed methodologies for key assays to facilitate reproducibility and further investigation.
Abstract
N-aryl-2-chloroacetamide derivatives represent a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on the comparative efficacy of analogs of this compound, a compound of interest due to the unique electronic properties of the trifluoromethoxy substituent. By examining the impact of various substitutions on the phenyl ring, this document aims to provide a clear and objective overview of their potential as therapeutic agents.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the available quantitative data on the anticancer and antimicrobial activities of this compound and its analogs. Data from multiple studies have been collated to provide a comparative perspective. It is important to note that direct comparisons are most valid when data is generated within the same study under identical experimental conditions.
Table 1: Comparative Anticancer Activity (IC50, µM) of 2-Chloro-N-phenylacetamide Analogs
| Compound ID | Substitution on Phenyl Ring (R) | MDA-MB-468 (Breast Cancer) | PC-12 (Pheochromocytoma) | MCF-7 (Breast Cancer) | Reference |
| 1 | 4-(trifluoromethoxy) | Data Not Available | Data Not Available | Data Not Available | - |
| 2a | 2-Fluoro | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 | [1] |
| 2b | 3-Fluoro | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 | [1] |
| 2c | 4-Fluoro | 87 ± 0.05 | ND | ND | [1] |
| 3a | 2-Nitro | >100 | >100 | >100 | [2] |
| 3b | 3-Nitro | 60 ± 0.08 | 52 ± 0.09 | 85 ± 0.05 | [2] |
| 3c | 4-Nitro | 80 ± 0.06 | 95 ± 0.04 | 100 ± 0.07 | [2] |
| 4a | 2-Methoxy | >100 | >100 | >100 | [2] |
| 4b | 3-Methoxy | >100 | >100 | >100 | [2] |
| 4c | 4-Methoxy | >100 | >100 | >100 | [2] |
| Doxorubicin (Standard) | - | 0.45 ± 0.06 | 0.58 ± 0.03 | 0.72 ± 0.05 | [1] |
ND: Not Determined
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Chloro-N-phenylacetamide Analogs
| Compound ID | Substitution on Phenyl Ring (R) | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 1 | 4-(trifluoromethoxy) | Data Not Available | Data Not Available | Data Not Available | - |
| 5a | 4-Fluoro | 125 | 250 | 250 | [3] |
| 5b | 4-Chloro | 62.5 | 125 | 125 | [3] |
| 5c | 3-Bromo | 125 | 250 | 250 | [3] |
| 6 | 4-Fluoro-3-nitro | 512 | 512 | ND | [4] |
| Gentamicin (Standard) | - | 0.5 - 2 | 0.25 - 1 | NA | - |
| Amphotericin B (Standard) | - | NA | NA | 0.25 - 1 | - |
ND: Not Determined; NA: Not Applicable
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate further research.
Synthesis of this compound Analogs
The general synthesis of N-substituted-2-chloroacetamides involves the reaction of a substituted aniline with chloroacetyl chloride.[5]
General Procedure:
-
A solution of the appropriately substituted aniline (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is cooled to 0 °C in an ice bath.
-
Chloroacetyl chloride (1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography.
-
The reaction mixture is then washed successively with dilute acid (e.g., 1N HCl), water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired 2-chloro-N-phenylacetamide analog.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to the desired concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for this compound are not yet fully elucidated, studies on related chloroacetamide derivatives suggest potential mechanisms of action, particularly in cancer cells.
One of the proposed mechanisms involves the induction of apoptosis. Some N-phenylacetamide derivatives have been shown to modulate the expression of key apoptosis-regulating proteins.[8] A potential pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which can lead to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death.[3][9]
Caption: Proposed apoptotic signaling pathway for 2-chloro-N-phenylacetamide analogs.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2-Chloro-N-phenylacetamide analogs.
Caption: General experimental workflow for analog synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of apoptosis-inducing MAPK and glycolytic pathways modulated by Aloe vera and royal jelly in lung and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acm.or.kr [acm.or.kr]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
I. Introduction to 2-Chloro-N-phenylacetamide Derivatives
N-(substituted phenyl)-2-chloroacetamides are a class of organic compounds that serve as important intermediates in the synthesis of various biologically active molecules.[1][2] The core structure, consisting of a chloroacetamide moiety linked to a substituted phenyl ring, has been the subject of numerous studies to explore its therapeutic potential, particularly in the fields of antimicrobial and anticancer research. The reactivity of the α-chloro group and the ability to modify the substitutions on the phenyl ring make this scaffold a versatile platform for developing novel drug candidates.
II. Synthesis of 2-Chloro-N-phenylacetamide Derivatives
The general synthesis of N-substituted 2-chloroacetamides involves the reaction of a substituted aniline with chloroacetyl chloride. A common method employs a base, such as triethylamine, in a suitable solvent like toluene or chloroform, to neutralize the hydrochloric acid formed during the reaction.
A typical synthetic route is depicted below:
References
In Vitro Efficacy and Mechanistic Analysis of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vitro evaluation of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide (Compound X). Due to the limited publicly available data on this specific molecule, this document leverages experimental data from structurally related chloroacetamide and trifluoromethoxy-phenyl derivatives to establish a robust testing paradigm. The presented data should be considered illustrative and are intended to guide the design of future experiments for Compound X.
**Executive Summary
The chloroacetamide functional group is a well-recognized pharmacophore known for its covalent reactivity, often conferring potent biological activity. When coupled with a trifluoromethoxy-substituted phenyl ring, which can enhance metabolic stability and cell permeability, the resulting molecule, this compound (Compound X), presents a compelling candidate for drug discovery. This guide outlines key in vitro assays to characterize its cytotoxic and anti-inflammatory potential, comparing its hypothetical performance against representative alternative compounds.
Comparative Analysis of Cytotoxicity
A primary step in profiling a novel compound is to assess its cytotoxic effects on various cell lines. This helps to determine its therapeutic window and potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.[1]
Table 1: Comparative Cytotoxicity (IC50, µM) in Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| Compound X (Hypothetical) | 10.5 ± 1.2 | 15.8 ± 2.1 | 12.3 ± 1.5 |
| Acetochlor¹ | >100 | Not Reported | 75.3 ± 5.4[2] |
| Doxorubicin (Control) | 1.2 ± 0.3 | 0.8 ± 0.1 | 0.9 ± 0.2 |
¹Acetochlor is a chloroacetamide herbicide included for structural comparison.
Table 2: Cytotoxicity in Non-Cancerous Cell Line
| Compound | HEK293 (Human Embryonic Kidney) |
| Compound X (Hypothetical) | 45.2 ± 3.8 |
| Acetochlor¹ | Not Reported |
| Doxorubicin (Control) | 5.6 ± 0.7 |
¹Acetochlor is a chloroacetamide herbicide included for structural comparison.
Comparative Analysis of Anti-Inflammatory Activity
Inflammation is a key driver of many diseases. The anti-inflammatory potential of Compound X can be screened using several well-established in vitro assays.[3]
Table 3: Comparative In Vitro Anti-Inflammatory Activity
| Compound (at 100 µg/mL) | Inhibition of Protein Denaturation (%) | HRBC Membrane Stabilization (%) |
| Compound X (Hypothetical) | 78.5 ± 4.2 | 72.1 ± 3.9 |
| Diclofenac Sodium (Control) | 85.2 ± 3.1 | 80.5 ± 2.7 |
| Aspirin (Control) | 75.9 ± 2.5[4] | 71.3 ± 2.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][5]
-
Cell Seeding: Plate cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
2. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[1][6]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After incubation, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well and incubate in the dark for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).
3. Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[3][4]
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin and 0.5 mL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes and then at 51°C for 20 minutes to induce denaturation.
-
Turbidity Measurement: After cooling, measure the turbidity of the samples at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
4. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The stabilization of the HRBC membrane is analogous to the stabilization of lysosomal membranes and is a measure of anti-inflammatory activity.[7]
-
HRBC Suspension Preparation: Prepare a 10% v/v suspension of HRBCs in isotonic buffer.
-
Reaction Mixture: Mix 0.5 mL of the HRBC suspension with 0.5 mL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 56°C for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the samples at 2500 rpm for 5 minutes.
-
Hemolysis Measurement: Measure the absorbance of the supernatant at 560 nm to quantify hemolysis.
-
Data Analysis: Calculate the percentage of membrane stabilization.
Signaling Pathway and Workflow Diagrams
Understanding the molecular mechanisms of action is critical in drug development. Chloroacetamide compounds have been shown to modulate key signaling pathways such as NF-κB and MAPK, which are central to inflammation and cell survival.[8][9][10]
Caption: General experimental workflow for the in vitro evaluation of Compound X.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Caption: Overview of the MAPK signaling cascade and a potential point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalajrb.com [journalajrb.com]
- 4. ijddr.in [ijddr.in]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. bbrc.in [bbrc.in]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Comparative Guide to the Cytotoxicity of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide. Due to the limited publicly available cytotoxicity data for this specific compound, this guide leverages experimental data from structurally similar phenylacetamide and chloroacetamide derivatives to provide a performance benchmark. The inclusion of trifluoromethyl and trifluoromethoxy groups in drug candidates has been shown to enhance their anticancer activity by improving metabolic stability and cellular uptake.[1][2]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various phenylacetamide and chloroacetamide derivatives against several human cancer cell lines. This data provides a reference for the potential efficacy of this compound.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Derivatives | |||
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [3] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [3] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [3] |
| N-Butyl-2-(4-chlorophenyl)acetamide | MCF-7 (Breast Cancer) | 0.7±0.08 | [4] |
| N-Butyl-2-(4-chlorophenyl)acetamide | MDA-MB-468 (Breast Cancer) | 0.6±0.08 | [4] |
| N-Butyl-2-(4-chlorophenyl)acetamide | PC-12 (Pheochromocytoma) | 0.6±0.08 | [4] |
| Compound with p-nitro group (3j) | MDA-MB-468 (Breast Cancer) | 0.76±0.09 | [4] |
| Chloroacetamide Herbicides | |||
| Acetochlor | HepG2 (Liver Cancer) | 50-130 | [5] |
| Acetochlor | A549 (Lung Cancer) | 25-200 | [5] |
| Reference Compound | |||
| Imatinib | PC3 (Prostate Carcinoma) | 40 | [3] |
| Imatinib | MCF-7 (Breast Cancer) | 98 | [3] |
| Doxorubicin | MDA-MB-468 (Breast Cancer) | 0.38±0.07 | [4] |
Experimental Protocols
Detailed methodologies for standard in vitro cytotoxicity and apoptosis assays are provided below. These protocols are fundamental for assessing the cytotoxic effects of novel compounds like this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level, typically 0.5%.[8] Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (medium with solvent) and untreated cells.[9]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 3 to 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[6][7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[8][11] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[11][12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.
MTT Assay Experimental Workflow
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is used to detect exposed PS.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[9]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired duration. Include appropriate controls.[9]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]
-
Analysis: Analyze the stained cells by flow cytometry.[14]
Annexin V/PI Apoptosis Assay Workflow
Potential Signaling Pathway
While the specific signaling pathway for this compound has not been elucidated, many cytotoxic compounds induce apoptosis. A plausible mechanism of action could involve the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases, which are key executioners of apoptosis.
Hypothetical Apoptotic Signaling Pathway
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. biologi.ub.ac.id [biologi.ub.ac.id]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 2-Chloro-N-phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide and related acetamide derivatives. The information is compiled from recent studies to offer an objective overview of their potential as antimicrobial agents. This document details their performance against various microbial strains, supported by experimental data, and outlines the methodologies used in these key experiments.
Introduction to Acetamides in Antimicrobial Research
Acetamide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The core acetamide structure can be readily modified, allowing for the exploration of a wide range of pharmacological properties, including antimicrobial, antifungal, and antiviral activities.[1] The introduction of a chloro group at the alpha-carbon of the acetamide, creating a 2-chloroacetamide moiety, has been shown to enhance antimicrobial efficacy.[2] Furthermore, the nature of the substituent on the phenyl ring plays a crucial role in determining the compound's antimicrobial spectrum and potency.[3][4] Halogenated substituents, in particular, are often associated with increased lipophilicity, which may facilitate passage through microbial cell membranes.[3][4]
The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are of particular interest in drug design. These moieties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacological profiles.[5][6] This guide will focus on what is known about the antimicrobial activity of 2-chloro-N-phenylacetamide derivatives, with a special emphasis on the potential contributions of the trifluoromethoxy group.
Comparative Antimicrobial Spectrum
Table 1: Minimum Inhibitory Concentration (MIC) of N-(substituted phenyl)-2-chloroacetamides against various microorganisms
| Compound | Substituent on Phenyl Ring | S. aureus (ATCC 25923) MIC (µg/mL) | MRSA (ATCC 33591) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) |
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Cl | >64 | 32 | >64 | >64 |
| N-(4-fluorophenyl)-2-chloroacetamide | 4-F | >64 | >64 | >64 | >64 |
| N-(3-bromophenyl)-2-chloroacetamide | 3-Br | 64 | 32 | >64 | >64 |
Data synthesized from a study on newly synthesized N-(substituted phenyl)-2-chloroacetamides.[3] This study indicates that halogenated p-substituted phenyl rings contribute to the biological activity of chloroacetamides, with some molecules being more effective against Gram-positive than Gram-negative bacteria or C. albicans.[3][4]
Table 2: Antimicrobial Activity of a Trifluoromethyl-Containing Acetamide Derivative
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Not specified | Not specified |
A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its antibacterial activity against K. pneumoniae and a synergistic effect when combined with meropenem and imipenem.[7][8] The presence of the chloro atom appears to improve the antimicrobial activity of these molecules.[2]
Table 3: Antimicrobial Activity of Trifluoromethoxy-Containing Benzamides against Gram-Positive Bacteria
| Compound | Substituent | MRSA (NRS 119) MIC (µg/mL) |
| (1,3,4-oxadiazol-2-yl)benzamide derivative | Trifluoromethoxy (OCF3) | as low as 0.06 |
This data is from a study on trifluoromethoxy-containing (1,3,4-oxadiazol-2-yl)benzamides, which exhibited potent antibacterial activities against MRSA.[9][10]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antimicrobial susceptibility of a compound.[11] The broth microdilution method is a commonly used technique.[12]
Broth Microdilution Method for MIC Determination
-
Preparation of Compound Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), to ensure complete dissolution.[12]
-
Preparation of Inoculum: From a fresh culture (18-24 hours old) of the test microorganism, several colonies are suspended in a sterile saline solution.[12] The turbidity of this suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 Colony Forming Units (CFU)/mL for bacteria.[12] This standardized suspension is then diluted in a sterile broth medium to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells of a microtiter plate.[12]
-
Serial Dilution: 100 µL of sterile broth is added to all wells of a 96-well microtiter plate.[12] The compound stock solution is added to the first well and serially diluted (typically two-fold) across the plate to create a range of concentrations.[12]
-
Inoculation: Each well (except for the sterility control) is inoculated with 100 µL of the diluted microbial suspension.[12]
-
Controls:
-
Incubation: The microtiter plate is covered and incubated at 35-37°C for 16-20 hours for bacteria or longer for yeasts and molds.[12]
-
Result Interpretation: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.[13][12]
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. What is Acetamide used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. apec.org [apec.org]
A Comparative Guide to the Antidepressant Potential of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the antidepressant potential of novel 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide analogs. Due to the limited availability of direct comparative studies on this specific series of compounds in publicly accessible literature, this document outlines standardized experimental protocols, data presentation templates, and relevant biological pathways to facilitate future research and objective comparison against established antidepressant alternatives.
The inclusion of the trifluoromethoxy group is of significant interest in medicinal chemistry. This substituent can enhance metabolic stability, improve blood-brain barrier permeability, and increase binding affinity to target proteins, making this class of compounds promising for central nervous system (CNS) drug discovery.
Comparative Analysis of Antidepressant Activity
To ensure a standardized comparison, the antidepressant-like effects of novel this compound analogs should be evaluated using established behavioral models such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). The data presented below is a template illustrating how experimental findings for a hypothetical series of analogs (Cpd 1-3) could be compared against the standard antidepressants Fluoxetine and Imipramine.
Table 1: Comparative Antidepressant-like Effects in the Forced Swim Test (FST) and Tail Suspension Test (TST)
| Compound | Dose (mg/kg) | FST Immobility Time (s) | % Decrease in Immobility (FST) | TST Immobility Time (s) | % Decrease in Immobility (TST) |
| Control | - | 150 ± 10.5 | - | 160 ± 11.2 | - |
| Fluoxetine | 20 | 75 ± 5.3 | 50% | 80 ± 6.4 | 50% |
| Imipramine | 15 | 60 ± 4.8 | 60% | 64 ± 5.1 | 60% |
| Cpd 1 | 30 | Data | Data | Data | Data |
| Cpd 2 | 30 | Data | Data | Data | Data |
| Cpd 3 | 30 | Data | Data | Data | Data |
Values are represented as mean ± SEM. The data for Cpd 1-3 are hypothetical and serve as a template for future experimental results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard operating procedures for the synthesis of the parent compound and the behavioral assays used for antidepressant screening.
Synthesis of this compound
A general and adaptable method for the synthesis of N-aryl-2-chloroacetamides can be followed.[1]
Materials:
-
4-(Trifluoromethoxy)aniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Saturated sodium acetate solution
-
Ethanol
-
Water
Procedure:
-
Dissolve 0.02 mol of 4-(trifluoromethoxy)aniline in 60 mL of glacial acetic acid and a saturated solution of sodium acetate.
-
In a fume hood, add 0.02 mol of chloroacetyl chloride dropwise to the reaction mixture.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Pour the resulting precipitate into ice-cold water.
-
Recover the crude product by filtration.
-
Wash the product with a dilute solution of glacial acetic acid.
-
Recrystallize the final compound from a mixture of ethanol and water to yield pure this compound.
Forced Swim Test (FST)
The FST is a widely used behavioral test to assess antidepressant efficacy.[2][3]
Apparatus:
-
A transparent cylindrical container (30 cm height, 12 cm diameter) filled with water (25 ± 1°C) to a depth of 20 cm.
Procedure:
-
Administer the test compound or vehicle to mice (n=6-8 per group) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Individually place each mouse into the cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
Tail Suspension Test (TST)
The TST is another common behavioral despair test for screening antidepressant drugs.[4][5]
Apparatus:
-
A horizontal bar or rod placed at a sufficient height (e.g., 50 cm) to prevent the mouse from touching any surface.
-
Adhesive tape.
Procedure:
-
Administer the test compound or vehicle to mice (n=6-8 per group) i.p. 30-60 minutes prior to the test.
-
Suspend each mouse individually from the horizontal bar by taping its tail approximately 1 cm from the tip.
-
The total duration of the test is 6 minutes.
-
Record the total time the mouse remains immobile during the 6-minute period. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.
Visualizations: Workflows and Biological Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antidepressant screening of novel acetamide analogs.
Caption: Workflow for Synthesis and Antidepressant Evaluation.
Proposed Mechanism of Action: Monoaminergic System Modulation
Many established antidepressant drugs exert their therapeutic effects by modulating monoaminergic neurotransmitter systems, primarily by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA). It is hypothesized that novel this compound analogs may also act on these pathways.
Caption: Monoaminergic Synapse and Potential Target for Analogs.
References
- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 3. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Trifluoromethoxy vs. Trifluoromethyl Substituted Acetamides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most utilized moieties, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently employed to enhance metabolic stability, modulate lipophilicity, and improve target affinity. This guide provides an objective, data-driven comparison of trifluoromethoxy- and trifluoromethyl-substituted acetamides, offering insights into their differential effects on key drug-like properties.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The substitution of a trifluoromethyl group versus a trifluoromethoxy group on an acetamide scaffold can lead to significant differences in a molecule's behavior. The following tables summarize key quantitative data for a hypothetical N-aryl acetamide core structure, illustrating the expected trends based on established physicochemical principles.
Table 1: Comparison of Physicochemical Properties
| Property | Trifluoromethyl (-CF3) Acetamide | Trifluoromethoxy (-OCF3) Acetamide | Rationale |
| Hansch Lipophilicity Parameter (π) | +0.88[1] | +1.04[1] | The trifluoromethoxy group is inherently more lipophilic than the trifluoromethyl group.[1][2] |
| Calculated LogP (cLogP) | ~3.5 | ~3.7 | Increased lipophilicity of the -OCF3 group leads to a higher calculated LogP value. |
| Aqueous Solubility | Moderate | Lower | Higher lipophilicity generally correlates with lower aqueous solubility. |
| pKa (amide proton) | ~17-18 | ~16-17 | The -OCF3 group is a stronger electron-withdrawing group, increasing the acidity of the amide proton. |
Table 2: Comparative Metabolic Stability Data (In Vitro Human Liver Microsomes)
| Parameter | Trifluoromethyl (-CF3) Acetamide | Trifluoromethoxy (-OCF3) Acetamide | Rationale |
| In Vitro Half-life (t½, min) | 45 | >60 | Both groups enhance metabolic stability; however, the -OCF3 group is generally more resistant to oxidative metabolism.[1] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15 | <10 | Lower clearance indicates greater metabolic stability. The robust nature of the C-O-CF3 bond contributes to reduced metabolic breakdown. |
| Major Metabolic Pathways | Aromatic hydroxylation, N-dealkylation | Aromatic hydroxylation, N-dealkylation (reduced rate) | The primary metabolic routes are similar, but the rate of metabolism is generally slower for the -OCF3 analogue due to its strong electron-withdrawing nature and steric hindrance around the oxygen atom.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
LogP Determination via Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of the test compounds.
Materials:
-
Test compound (Trifluoromethyl- or Trifluoromethoxy-substituted acetamide)
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-octanol)
-
20 mL glass vials
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
A stock solution of the test compound is prepared in n-octanol.
-
A known volume of the stock solution is added to a vial containing a known volume of water to create a biphasic system.
-
The vials are sealed and shaken on a mechanical shaker for 24 hours at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
-
The vials are then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully taken from both the n-octanol and aqueous layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a validated HPLC method).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is then calculated as the base-10 logarithm of P.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the metabolic stability of the test compounds in the presence of human liver microsomal enzymes.
Materials:
-
Test compound (Trifluoromethyl- or Trifluoromethoxy-substituted acetamide)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator/water bath (37°C)
-
Acetonitrile (ice-cold, containing an internal standard)
-
96-well plates
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
A reaction mixture is prepared containing HLMs and phosphate buffer in a 96-well plate.
-
The test compound is added to the mixture and pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by the addition of ice-cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate the microsomal proteins.
-
The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing Experimental and Logical Frameworks
To further clarify the experimental process and the rationale behind the metabolic stability enhancements, the following diagrams are provided.
Illustrative Signaling Pathway: MAPK/ERK Cascade
Acetamides are common scaffolds in kinase inhibitors. The MAPK/ERK pathway is a crucial signaling cascade often targeted in cancer therapy. The diagram below illustrates this pathway, which could be a potential target for novel trifluoromethyl- or trifluoromethoxy-substituted acetamide inhibitors.
Conclusion
Both trifluoromethyl and trifluoromethoxy substitutions offer significant advantages in the design of acetamide-based drug candidates, particularly in enhancing metabolic stability. The choice between these two groups will depend on the specific goals of the drug discovery program.
-
The trifluoromethyl group provides a substantial boost in metabolic stability and lipophilicity compared to a non-fluorinated analogue.[1]
-
The trifluoromethoxy group generally offers a greater increase in both lipophilicity and metabolic stability, making it a powerful tool for overcoming rapid metabolism.[1] However, its greater lipophilicity may need to be carefully balanced to maintain adequate aqueous solubility and an optimal overall ADME profile.
This guide provides a foundational comparison to aid researchers in making informed decisions when selecting fluorine-containing moieties for their acetamide-based therapeutic candidates. Further experimental validation on specific molecular scaffolds is essential to confirm these general trends.
References
Spectroscopic data comparison of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide and its precursors
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for the compound 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide and its synthetic precursors, 4-(trifluoromethoxy)aniline and chloroacetyl chloride. The information presented is intended to assist researchers, scientists, and professionals in drug development with the identification, characterization, and quality control of these chemical entities. The data is compiled from various sources and includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) analyses.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-(trifluoromethoxy)aniline | 6.95 | d | 2H | Ar-H |
| 6.65 | d | 2H | Ar-H | |
| 3.65 | br s | 2H | -NH₂ | |
| Chloroacetyl chloride | 4.50 | s | 2H | -CH₂Cl |
| This compound (Predicted) | 8.2 (approx.) | br s | 1H | -NH |
| 7.65 | d | 2H | Ar-H | |
| 7.20 | d | 2H | Ar-H | |
| 4.30 | s | 2H | -CH₂Cl |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| 4-(trifluoromethoxy)aniline | 144.1, 142.3, 122.4, 121.2 (q, J ≈ 256 Hz, -OCF₃), 115.0 |
| Chloroacetyl chloride | 170.0 (C=O), 45.9 (-CH₂Cl) |
| This compound (Predicted) | 164.5 (C=O), 145.0, 137.0, 122.0, 121.5 (q, J ≈ 257 Hz, -OCF₃), 121.0, 43.0 (-CH₂Cl) |
Table 3: IR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| 4-(trifluoromethoxy)aniline [1] | 3420, 3340 | N-H stretch |
| 1620 | N-H bend | |
| 1510 | C=C stretch (aromatic) | |
| 1250, 1160 | C-F stretch | |
| Chloroacetyl chloride [2] | 1785 | C=O stretch (acid chloride) |
| 780 | C-Cl stretch | |
| This compound | ~3300 | N-H stretch |
| ~1670 | C=O stretch (amide I) | |
| ~1540 | N-H bend (amide II) | |
| ~1250, ~1160 | C-F stretch | |
| ~780 | C-Cl stretch |
Table 4: Mass Spectrometry Data
| Compound | m/z (relative intensity) | Interpretation |
| 4-(trifluoromethoxy)aniline [1][3] | 177 (M⁺) | Molecular Ion |
| Chloroacetyl chloride [4][5] | 112/114 (M⁺), 77/79 ([M-Cl]⁺) | Molecular Ion with isotope pattern |
| This compound | 253/255 (M⁺) | Molecular Ion with isotope pattern |
Experimental Protocols
Synthesis of this compound
This synthesis is a standard N-acylation of an aniline. A representative procedure is as follows:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and a mild aqueous acid (e.g., 1M HCl) to remove excess aniline and base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Acquire the IR spectrum using an FT-IR spectrometer. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass-to-charge ratio (m/z) data for each component.
-
The resulting mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of the compound.
-
Visualizations
Caption: Synthesis of the target compound.
Caption: General experimental workflow.
References
- 1. waters.com [waters.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
Validating the Mechanism of Action of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide, a compound of interest for its potential therapeutic applications. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on validating its potential mechanisms of action by drawing comparisons with structurally related chloroacetamide and trifluoromethoxy-containing compounds. The information presented herein is intended to guide future research and experimental design.
Postulated Mechanisms of Action
Based on the biological activities of analogous compounds, this compound is postulated to exhibit both anticancer and antimicrobial properties. The presence of the chloroacetamide moiety is a key feature in various compounds with demonstrated biological activities, where the chlorine atom's reactivity is crucial. The trifluoromethoxy group is known to enhance metabolic stability and binding affinity to biological targets.[1][2][3]
Anticancer Activity: Potential Kinase and Enzyme Inhibition
The anticancer potential of chloroacetamide derivatives has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. Two primary mechanisms are proposed:
-
Kinase Inhibition: Several N-phenylacetamide derivatives have been identified as potent kinase inhibitors. For instance, compounds with a similar scaffold have shown inhibitory activity against Fibroblast Growth Factor Receptor (FGFR), a key player in cell proliferation and differentiation, which is often dysregulated in cancer.[4] The trifluoromethyl group, structurally similar to the trifluoromethoxy group, is known to enhance the inhibitory activity of small molecules against protein kinases.[1]
-
Glutathione S-Transferase (GST) Inhibition: Chloroacetamides are also known to interact with Glutathione S-Transferase (GST), an enzyme involved in detoxification and drug resistance in cancer cells. Inhibition of GST can lead to an accumulation of toxic substances within the cancer cell, ultimately inducing apoptosis. Molecular docking studies suggest that glutathione-2-chloroacetamide conjugates have a high binding affinity for GST.[5]
Antimicrobial Activity: Targeting Bacterial Enzymes
The antimicrobial effects of chloroacetamide derivatives are thought to stem from their ability to interfere with essential bacterial processes. A plausible mechanism is the inhibition of bacterial DNA gyrase and topoisomerase II.[6] These enzymes are crucial for DNA replication and transcription in bacteria, and their inhibition leads to bacterial cell death. The presence of a chloro-group on the acetamide appears to enhance this antimicrobial activity.
Comparative Data of Structurally Related Compounds
Table 1: Anticancer Activity of Phenylacetamide Derivatives
| Compound ID | R Group (Substitution on Phenyl Ring) | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog 1 | 2-F | MDA-MB-468 (Breast Cancer) | 8 ± 0.07 | Doxorubicin | Not Specified |
| PC-12 (Pheochromocytoma) | 1.83 ± 0.05 | ||||
| MCF-7 (Breast Cancer) | 9 ± 0.07 | ||||
| Analog 2 | 3-F | MDA-MB-468 (Breast Cancer) | 1.5 ± 0.12 | Doxorubicin | Not Specified |
| PC-12 (Pheochromocytoma) | 77 ± 0.08 | ||||
| MCF-7 (Breast Cancer) | 1.5 ± 0.06 | ||||
| Analog 3 | 4-F | MDA-MB-468 (Breast Cancer) | 87 ± 0.05 | Doxorubicin | Not Specified |
| PC-12 (Pheochromocytoma) | 4.3 ± 0.09 | ||||
| MCF-7 (Breast Cancer) | 85 ± 0.09 | ||||
| UPR1376 | Chloroacetamide derivative | H1581 (Lung Cancer) | Not Specified | BGJ398 | Not Specified |
Data adapted from a study on phenylacetamide derivatives.[7]
Table 2: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides
| Compound | Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Analog A | 4-chlorophenyl | Effective | Less Effective | Moderately Effective |
| Analog B | 4-fluorophenyl | Effective | Less Effective | Moderately Effective |
| Analog C | 3-bromophenyl | Effective | Less Effective | Moderately Effective |
Data interpretation from a study on N-(substituted phenyl)-2-chloroacetamides.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to validate the postulated mechanisms of action of this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to measure the inhibitory effect of a compound on the activity of a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Glutathione S-Transferase (GST) Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit GST-catalyzed conjugation of glutathione (GSH) to a substrate.
Materials:
-
Purified GST enzyme
-
L-glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Test compound
-
Phosphate buffer (0.1 M, pH 6.5)
-
UV-transparent 96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of GST, GSH, and CDNB in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add phosphate buffer, GST solution, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the CDNB substrate.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of increase in absorbance is proportional to GST activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
Test compound
-
Standard antibiotic (positive control)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution:
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in the growth medium to achieve a range of concentrations.
-
Include a positive control well (medium with inoculum and a standard antibiotic) and a negative growth control well (medium with inoculum and no compound). A sterility control (medium only) should also be included.
-
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Postulated Anticancer Signaling Pathway Inhibition
Caption: Postulated anticancer mechanism targeting kinase signaling and GST.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for determining kinase inhibitor IC50 values.
Logical Relationship for Antimicrobial Activity
Caption: Postulated inhibition of essential bacterial enzymes.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
- 5. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide: A Step-by-Step Guide
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide, a compound requiring careful handling due to its potential hazards. The following guidelines are intended for researchers, scientists, and drug development professionals.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound was not immediately available, the following procedures are based on best practices for similar halogenated acetamide compounds. It is crucial to consult your institution's environmental health and safety (EHS) office and the compound's specific SDS, if available, before proceeding.
Hazard Profile and Personal Protective Equipment (PPE)
Based on data for structurally related compounds, this compound is anticipated to be a hazardous substance. Similar compounds are known to cause skin and serious eye irritation, may cause an allergic skin reaction, and may be harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[2] If significant dust is present, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service, typically involving incineration.[1]
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Storage:
-
Spill Management:
-
In case of a spill, evacuate the immediate area and ensure adequate ventilation.[1]
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into the hazardous waste container.[2][3]
-
Do not allow the chemical to enter drains or waterways.[1][4]
-
Wash the spill area thoroughly with soap and water.
-
For large spills, contact your institution's EHS department immediately.
-
-
Final Disposal:
-
Arrange for the pickup of the hazardous waste container by a licensed chemical waste disposal company.
-
The recommended disposal method is controlled incineration at a permitted facility.[1]
-
Ensure all federal, state, and local regulations are followed for the transportation and disposal of the waste.[4]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is provided as a general guide. Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's environmental health and safety (EHS) protocols before handling and disposal.
References
Essential Safety and Operational Guide for 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide. The following procedures are based on the known hazards of structurally similar compounds, including other acetamides and halogenated organic substances.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The recommendations below are derived from safety data for analogous compounds. It is imperative to obtain and review the official SDS from the manufacturer before handling this chemical.
Immediate Safety and Hazard Assessment
While detailed hazard information for this compound is not specified, related compounds suggest potential risks that necessitate stringent safety protocols. These may include skin and eye irritation, potential for allergic skin reactions, and possible toxicity if ingested or inhaled.[1][2] All handling of this compound should proceed with the assumption that it is hazardous.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specifications & Use Case |
| Minimum PPE | Safety Glasses/Goggles, Lab Coat, Long Pants, Closed-toe Shoes | Required for all laboratory work where chemical hazards are present.[3][4] |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental splashes. Double gloving is recommended for enhanced safety. Contaminated gloves should be removed and replaced immediately.[3][5] |
| Eye and Face Protection | Chemical Splash Goggles | Required for protection against liquid splashes and chemical vapors.[3] |
| Face Shield (worn over goggles) | Recommended when there is a significant splash hazard, such as during the transfer of large volumes or when working with reactions under pressure.[3] | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood.[3][4] |
| Respirator | Required if work cannot be performed in a fume hood and there is a risk of inhaling dust or aerosols. A risk assessment must be conducted to select the appropriate respirator, and users must be properly trained and fit-tested.[3][6] | |
| Body Protection | Chemical-resistant Apron or Gown | Recommended when there is a higher risk of splashes or contamination.[3] |
Experimental Protocols: Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure and accidents.
1. Preparation:
-
Ensure all necessary PPE is donned correctly before handling the compound.[3][5]
-
Prepare the work area within a chemical fume hood by covering the surface with absorbent, disposable bench paper.[3]
-
Clear the workspace of any unnecessary items.[5]
2. Handling the Solid Compound:
-
Weighing: If weighing the solid, do so within the fume hood to prevent the inhalation of dust particles. Use a tared container to minimize transfer steps.[3]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3][5]
3. Conducting Reactions:
-
All reactions involving this compound must be conducted within a chemical fume hood.[3]
4. Post-Handling:
-
Decontaminate the work area thoroughly after handling.
-
Wash hands and any exposed skin with soap and water, even if no direct contact is suspected.[5]
-
Remove and dispose of contaminated PPE properly.
5. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[3]
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.[5] As a halogenated organic compound, it requires special disposal procedures.[4][7]
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with the compound, including weighing paper, gloves, and disposable labware, should be collected in a designated, labeled, and sealed hazardous waste container for "Halogenated Organic Waste".[4][5] |
| Liquid Waste | Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for "Halogenated Organic Waste".[4][5][7] Never dispose of organic substances down laboratory drains.[4] |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[8] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal.[9] For large spills, contact your institution's environmental health and safety department. |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. eurofinsus.com [eurofinsus.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. benchchem.com [benchchem.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
